Isosafrole glycol
Description
Structure
3D Structure
Properties
CAS No. |
62512-79-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3 |
InChI Key |
YIRAEUKOPKEBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of Isosafrole Glycol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of isosafrole glycol, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The document details the synthesis of this compound from its precursor, isosafrole, through peracid oxidation, and outlines purification methodologies. A core component of this guide is the detailed presentation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are fundamental to the structural confirmation of the molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis workflow to aid in the practical application of this information.
Introduction
This compound is a diol derivative of isosafrole, a naturally occurring phenylpropene. The structural elucidation of this compound is crucial for its identification in various contexts, including synthetic chemistry, forensic analysis, and metabolism studies. The molecule possesses a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . This guide serves as a technical resource for professionals requiring a detailed understanding of the synthesis and characterization of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the oxidation of the double bond in isosafrole. A common and effective method is peracid oxidation, utilizing reagents such as performic acid or peracetic acid.
Experimental Protocol: Peracid Oxidation of Isosafrole
This protocol is adapted from established methodologies for the epoxidation and subsequent hydrolysis of alkenes.
Materials:
-
Isosafrole
-
Hydrogen peroxide (30-35%)
-
Formic acid (80-90%) or Glacial acetic acid
-
Dichloromethane (B109758) (DCM) or Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH) solution (5%)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Sulfuric acid (15%)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Preparation of the Peracid: In a separate flask, cautiously prepare the peracid solution. For performic acid, mix hydrogen peroxide and formic acid. For peracetic acid, a mixture of hydrogen peroxide, acetic acid, and a catalytic amount of sulfuric acid can be used. Allow the mixture to stir at room temperature for approximately one hour before use.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isosafrole in a suitable solvent such as dichloromethane or acetone. Add sodium bicarbonate to the solution to act as a buffer.
-
Oxidation: Slowly add the prepared peracid solution dropwise to the stirred isosafrole solution. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath) to maintain a temperature below 40°C.[2]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (typically 16 hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to neutralize any remaining acid.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture. This mixture may contain this compound, its formate (B1220265) or acetate (B1210297) esters, and other byproducts.[1]
-
Hydrolysis of Esters (if necessary): To convert any formed esters to the diol, the crude product can be refluxed in a mixture of methanol and 15% sulfuric acid for a few hours.[2]
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Synthesis Workflow
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~147.9 | C (Aromatic, attached to -O-CH₂-O-) |
| ~146.8 | C (Aromatic, attached to -O-CH₂-O-) |
| ~131.5 | C (Aromatic, quaternary) |
| ~121.0 | CH (Aromatic) |
| ~108.3 | CH (Aromatic) |
| ~108.1 | CH (Aromatic) |
| ~101.1 | O-CH₂-O (Methylenedioxy) |
| ~75.0 | CH-OH (C1' of propane-1,2-diol) |
| ~70.0 | CH-OH (C2' of propane-1,2-diol) |
| ~19.0 | CH₃ |
Table 1: ¹³C NMR Chemical Shift Assignments for this compound.
3.1.2. ¹H NMR Spectroscopy (Predicted)
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum can be inferred based on the known chemical shifts of similar benzodioxole-containing compounds and the principles of NMR spectroscopy.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.80 | d | 1H | Aromatic H |
| ~6.75 | dd | 1H | Aromatic H |
| ~6.70 | d | 1H | Aromatic H |
| ~5.95 | s | 2H | O-CH₂-O (Methylenedioxy) |
| ~4.50 | d | 1H | CH-OH (C1' of propane-1,2-diol) |
| ~3.90 | m | 1H | CH-OH (C2' of propane-1,2-diol) |
| ~2.5-3.5 (broad) | s | 2H | -OH (Hydroxyl protons) |
| ~1.10 | d | 3H | CH₃ |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 151 | High | [M - CH₃CHO]⁺ |
| 135 | Moderate | [M - CH(OH)CH₃]⁺ |
| 123 | Moderate | [C₇H₇O₂]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Table 3: Key Fragmentation Ions in the Mass Spectrum of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (hydroxyl groups) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1500, 1450 | Medium | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1090 | Strong | C-O stretch (secondary alcohol) |
| 1040 | Strong | C-O stretch (primary alcohol) |
| 930 | Medium | O-CH₂-O stretch |
Table 4: Characteristic Infrared Absorption Bands for this compound.
Conclusion
The chemical structure of this compound has been unequivocally elucidated through a combination of synthesis and spectroscopic analysis. The detailed experimental protocols for its preparation from isosafrole provide a reliable method for obtaining this compound. The comprehensive NMR, MS, and IR data presented in this guide offer a complete spectral fingerprint for the unambiguous identification of this compound. This technical guide serves as a valuable resource for researchers and professionals in various scientific disciplines, facilitating further studies and applications involving this molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of Isosafrole Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, systematically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a dihydroxylated derivative of isosafrole. It serves as a critical intermediate in chemical syntheses and is a metabolite in the biological transformation of isosafrole. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathway. While extensive data is available for its precursor, isosafrole, specific experimental data for some of the physicochemical properties of this compound are not widely reported in publicly accessible literature. This guide compiles the available information and provides context based on related compounds.
Physicochemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value |
| Systematic Name | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol[1] |
| Synonyms | This compound, 1-(3,4-Methylenedioxyphenyl)-1,2-propanediol[1] |
| CAS Number | 62512-79-2[1][2] |
| Molecular Formula | C₁₀H₁₂O₄[1][2] |
| Molecular Weight | 196.20 g/mol [1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Physicochemical Properties of Isosafrole (for comparison)
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Melting Point | 6.75 °C @ 760.00 mm Hg[3] |
| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg[3] |
| Solubility | Insoluble in water; soluble in alcohol[3] |
Experimental Protocols
Synthesis of this compound via Peracid Oxidation of Isosafrole
This compound can be synthesized from isosafrole through oxidation with a peracid, such as performic acid. This process involves the epoxidation of the double bond in isosafrole, followed by acid-catalyzed hydrolysis of the epoxide to form the glycol.
Workflow for the Synthesis of this compound
Detailed Methodology:
-
Preparation of Performic Acid: In a suitable reaction vessel, carefully add 34 g of 30% hydrogen peroxide to 150 g of 80% formic acid with stirring. The mixture should be prepared shortly before use due to the instability of performic acid.
-
Reaction Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve 32.4 g of isosafrole in 120 mL of a suitable solvent like acetone (B3395972) or dichloromethane.
-
Oxidation: Cool the isosafrole solution in an ice bath. Slowly add the prepared performic acid solution dropwise to the isosafrole solution, ensuring the reaction temperature does not exceed 40°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 16 hours) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a wash with brine.
-
Isolation and Purification: The organic solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography.
Analytical Methods
The analysis of this compound can be performed using various chromatographic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile and thermally stable compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation patterns.
-
Sample Preparation: this compound may require derivatization to increase its volatility for GC analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer. The choice of the GC column (e.g., a nonpolar or semi-polar capillary column) will depend on the specific analytical needs[4].
-
Application: GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex mixtures, and for identifying impurities from the synthesis process[5][6].
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Methodology: A reversed-phase HPLC method is generally suitable for the analysis of propanediol (B1597323) derivatives. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer)[7][8].
-
Detection: A variety of detectors can be used, including UV-Vis (if the analyte has a chromophore) or a refractive index (RI) detector for universal detection of glycols[9]. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS)[10].
-
Application: HPLC is well-suited for the quantification of this compound in various samples and for monitoring the purity of the synthesized product.
Biological Activity and Signaling Pathways
Metabolic Pathway of Isosafrole
Isosafrole is metabolized in vivo primarily by the cytochrome P450 (CYP) enzyme system in the liver[11]. One of the metabolic pathways involves the oxidation of the propenyl side chain, leading to the formation of an epoxide intermediate. This epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding dihydrodiol, which is this compound[3].
Metabolic Conversion of Isosafrole to this compound
This metabolic activation is a crucial step in the bioactivity and potential toxicity of isosafrole and related compounds. The formation of the glycol is a detoxification step, converting the reactive epoxide into a more water-soluble and readily excretable compound.
Conclusion
This compound is a significant compound in both synthetic chemistry and toxicology as an intermediate and metabolite of isosafrole. While there is a notable lack of publicly available, experimentally determined physicochemical data for this specific molecule, its synthesis and metabolic pathways are better understood. The experimental protocols and analytical methods described in this guide are based on established procedures for related compounds and provide a solid foundation for researchers working with this compound. Further studies are warranted to fully characterize the physicochemical properties of this important molecule.
References
- 1. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)propane-1,2-diol - Wikidata [wikidata.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isosafrole-induced cytochrome P2-450 in DBA/2N mouse liver. Characterization and genetic control of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosafrole glycol CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
Core Registry Information
Isosafrole glycol, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a chemical compound with the CAS number 62512-79-2 .[1][2] It is a diol derivative of isosafrole and a known metabolite of both safrole and isosafrole.[3]
This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis protocols, metabolic pathways, and biological activity.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 62512-79-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol | [1] |
| Synonyms | This compound, 1-(2H-1,3-BENZODIOXOL-5-YL)PROPANE-1,2-DIOL | [1][2] |
| InChI | InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3 | [1] |
| InChIKey | YIRAEUKOPKEBHB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C(C1=CC2=C(C=C1)OCO2)O)O | [1] |
Experimental Protocols
Chemical Synthesis from Isosafrole
This compound can be synthesized from its precursor, isosafrole, through oxidation. A common method involves the use of hydrogen peroxide and formic acid.[4]
Methodology:
-
Dissolve 5 grams of isosafrole in 19 mL of acetone (B3395972) and cool the solution in an ice bath.[4]
-
Slowly add a mixture of 4.7 mL of 30% hydrogen peroxide and 15.9 mL of 96% formic acid to the solution with continuous stirring.[4]
-
Continue stirring the reaction mixture for an additional 2 hours.[4]
-
Allow the mixture to stand at room temperature for 16 hours.[4]
-
Remove the solvent under reduced pressure without applying heat.
-
The resulting residue contains this compound, which can be further purified using chromatographic techniques. It is important to note that without acetone as a cosolvent, the product mixture may also contain the ketone (3,4-methylenedioxyphenyl-2-propanone), as well as mono- and diformates of the diol.[4]
Chemo-enzymatic Synthesis of this compound
A greener, chemo-enzymatic method has been developed for the synthesis of vicinal diols from propenylbenzenes, including isosafrole.[5] This two-step process involves lipase-catalyzed epoxidation followed by epoxide hydrolysis.
Methodology:
-
Epoxidation:
-
Dissolve isosafrole (2.96 mmol) in 15 mL of ethyl acetate.
-
Add 382 µL of a 35% w/w aqueous solution of hydrogen peroxide (4.44 mmol) and 10 mg of Novozym 435 (immobilized lipase (B570770) B from Candida antarctica).[5]
-
Incubate the mixture in a thermoshaker at 30°C for 18 hours.[5] This in situ generation of peroxyacetic acid from ethyl acetate, catalyzed by the lipase, leads to the epoxidation of isosafrole.
-
-
Hydrolysis:
-
Following the epoxidation, the resulting isosafrole epoxide is hydrolyzed to the corresponding diol. This can be achieved by treatment with methanolic potassium hydroxide.[3]
-
The reaction mixture is then subjected to work-up and purification, typically involving extraction and chromatography, to isolate the this compound.
-
Metabolic and Signaling Pathways
This compound is a significant metabolite in the detoxification pathway of isosafrole and its parent compound, safrole. It is formed via the epoxide-diol pathway.
Metabolic Pathway of Isosafrole
The metabolism of isosafrole can proceed through several routes, with the formation of the diol being a key step. The primary pathway involves the oxidation of the propenyl side chain.[3] This process is catalyzed by cytochrome P450 enzymes.[6]
The epoxide-diol pathway is a common metabolic route for compounds containing a double bond. In the case of isosafrole, the double bond is first epoxidized to form isosafrole epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to yield this compound. This conversion is generally considered a detoxification step, as the resulting diol is more water-soluble and can be more readily excreted from the body.
While isosafrole and its parent compound safrole have been shown to have carcinogenic properties, the formation of this compound is part of the metabolic process that can lead to detoxification.[7][8] There is currently no evidence to suggest that this compound itself initiates any significant cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate.
Experimental Workflow Visualization
The chemo-enzymatic synthesis of this compound can be visualized as a two-step process.
References
- 1. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)propane-1,2-diol - Wikidata [wikidata.org]
- 3. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Isosafrole Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isosafrole glycol, chemically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The information presented herein is essential for the identification, characterization, and quantitative analysis of this compound in various research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted data available, experimental data not found in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols based on standard laboratory practices for the analysis of aromatic glycols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of hydroxyl proton signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Data Analysis:
-
Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical range would be m/z 40-400.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (196.20 g/mol for C₁₀H₁₂O₄).[1]
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information. For example, the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) are common fragmentation pathways for such molecules.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility of Isosafrole Glycol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of isosafrole glycol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document synthesizes predictive assessments based on the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise and accurate determination of this compound's solubility in a range of organic solvents. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and drug development who are working with or developing this compound and related compounds.
Introduction
This compound, a diol derivative of isosafrole, possesses a unique chemical structure that combines a hydrophobic benzodioxole moiety with a hydrophilic diol functional group. This amphiphilic nature suggests a complex solubility profile that is critical to understand for applications in chemical synthesis, formulation development, and biological studies. The presence of the two hydroxyl groups in the glycol side chain is expected to significantly influence its polarity and hydrogen bonding capacity, differentiating its solubility from that of its precursors, safrole and isosafrole. This guide aims to provide a predictive framework for its solubility and the methodologies to empirically validate these predictions.
Predicted Solubility of this compound
Based on the principle of "like dissolves like" and the known solubility patterns of compounds with similar functional groups (diols and benzodioxoles), a predicted solubility profile for this compound has been compiled. The diol group, with its capacity for hydrogen bonding, suggests an affinity for polar solvents.[1][2] Conversely, the nonpolar benzodioxole ring system indicates that solubility in nonpolar organic solvents is also possible.[3]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The diol group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. Solubility in water is expected to be moderate due to the hydrophobic benzodioxole ring.[1][4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the polar diol group, while the organic nature of the solvents can accommodate the benzodioxole moiety. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of these solvents can interact favorably with the benzodioxole ring of this compound through π-π stacking. However, the polar diol group will limit high solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the diol functional group makes it incompatible with nonpolar aliphatic solvents.[4] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[5]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.
References
The Stereochemical Landscape of Isosafrole Glycol: A Technical Guide to its Chirality and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, scientifically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a vicinal diol derivative of isosafrole. The presence of two adjacent chiral centers in its structure gives rise to a rich stereochemical profile, comprising four possible stereoisomers. The specific spatial arrangement of the hydroxyl groups significantly influences the molecule's biological activity and physicochemical properties, making a thorough understanding of its stereoisomers crucial for applications in drug development and other scientific research. This technical guide provides an in-depth exploration of the chirality of this compound, methodologies for its stereoselective synthesis, and protocols for the characterization of its stereoisomers.
Understanding the Stereoisomers of this compound
The structure of this compound contains two chiral centers at the C1 and C2 positions of the propane (B168953) chain. This results in a maximum of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The starting material, isosafrole, exists as two geometric isomers: trans-isosafrole and cis-isosafrole. The stereochemical outcome of the dihydroxylation reaction is dependent on the geometry of the starting alkene.
-
From trans-Isosafrole: Dihydroxylation of the trans isomer leads to the formation of the (1R,2R) and (1S,2S) enantiomers (the threo pair) and the (1R,2S) and (1S,2R) enantiomers (the erythro pair).
-
From cis-Isosafrole: Dihydroxylation of the cis isomer also yields the erythro and threo pairs of enantiomers.
The relationship between the stereoisomers is summarized in the diagram below.
Caption: Stereochemical relationships of this compound isomers.
Stereoselective Synthesis of this compound
The controlled synthesis of specific stereoisomers of this compound is paramount for investigating their individual biological activities. The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the hydroxylation to a specific face of the double bond.
The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable and high enantioselectivity for a wide range of alkenes.
Predicted Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation of trans-Isosafrole
| Reagent | Chiral Ligand | Predicted Major Product |
| AD-mix-α | (DHQ)₂PHAL | (1S,2S)-Isosafrole Glycol |
| AD-mix-β | (DHQD)₂PHAL | (1R,2R)-Isosafrole Glycol |
Note: This table presents the predicted stereochemical outcome based on the established mnemonic for the Sharpless Asymmetric Dihydroxylation. Actual experimental verification is necessary to confirm the absolute configuration and enantiomeric excess.
Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation of trans-Isosafrole
This protocol provides a general guideline for the asymmetric dihydroxylation of trans-isosafrole. Optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity.
Materials:
-
trans-Isosafrole
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-isosafrole (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Reagent Addition: To the stirred solution, add the appropriate AD-mix (1.4 g per 1.0 mmol of alkene) and methanesulfonamide (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (or 0 °C for sensitive substrates) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g) and stir for an additional 30-60 minutes.
-
Work-up: Add ethyl acetate (20 mL) and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Separation and Characterization of this compound Stereoisomers
The separation and characterization of the individual stereoisomers of this compound are essential for determining the success of a stereoselective synthesis and for isolating pure enantiomers for further study.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Protocol for Chiral HPLC Separation:
A specific method for the separation of this compound stereoisomers would need to be developed and validated. The following is a general starting point for method development:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC) is often a good starting point for the separation of diols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is a critical parameter for achieving separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the benzodioxole ring absorbs (around 285 nm) is suitable.
Caption: Workflow for chiral HPLC method development.
Spectroscopic and Physical Characterization
Once separated, each stereoisomer must be characterized to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylenedioxy protons, the methine protons of the diol, and the methyl group. The coupling constants between the methine protons (C1-H and C2-H) can provide information about their relative stereochemistry (syn or anti).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
Optical Rotation:
The specific rotation ([α]) is a fundamental property of a chiral molecule and is measured using a polarimeter. Enantiomers will have equal and opposite specific rotations. The measurement of the specific rotation of a synthesized sample can be used to determine its enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.
Quantitative Data (Hypothetical):
Due to the lack of publicly available experimental data for the specific stereoisomers of this compound, the following table is presented as a template for how such data would be organized. The values are hypothetical and for illustrative purposes only.
| Stereoisomer | ¹H NMR (δ, ppm)a | ¹³C NMR (δ, ppm)b | Specific Rotation [α]D20 (c=1, CHCl₃) |
| (1R,2R)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Positive Value |
| (1S,2S)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Negative Value |
| (1R,2S)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Value |
| (1S,2R)-Isosafrole Glycol | Hypothetical Data | Hypothetical Data | Hypothetical Value |
| a Key diagnostic signals and coupling constants would be listed here. | |||
| b Chemical shifts for all unique carbons would be listed here. |
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. The Sharpless Asymmetric Dihydroxylation provides a powerful tool for the controlled synthesis of its enantiomers. The successful isolation and characterization of each stereoisomer, through techniques such as chiral HPLC, NMR spectroscopy, and polarimetry, are essential for advancing research in fields where this molecule may have significant impact. Further research to establish the specific quantitative data for the stereoisomers of this compound is warranted to fully unlock their scientific potential.
A Technical Guide to the Thermal Stability and Degradation of Isosafrole Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosafrole glycol, scientifically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a diol of significant interest in various chemical syntheses. Understanding its thermal stability and degradation profile is critical for ensuring the safety, purity, and efficacy of related manufacturing processes and final products. This technical guide provides an in-depth overview of the thermal behavior of this compound, drawing upon data from analogous and structurally related glycols to infer its stability and degradation pathways. It offers detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), to enable researchers to perform their own assessments.
Introduction
While specific thermochemical data for this compound is not extensively available in public literature, its structural similarity to other well-studied glycols, such as propylene (B89431) glycol and ethylene (B1197577) glycol, allows for informed predictions of its thermal properties. The presence of the benzodioxole ring is expected to influence its thermal stability. Generally, the degradation of glycols is initiated by heat and can be accelerated by the presence of oxygen and contaminants. This process can lead to the formation of various by-products, including organic acids, which may impact the quality and safety of subsequent products.
Predicted Thermal Stability and Degradation
Based on the behavior of similar glycols, the thermal degradation of this compound is likely to commence at elevated temperatures. For comparison, propylene glycol begins to decompose around 188°C (370°F), while ethylene glycol degradation starts at approximately 200°C (392°F)[1]. The degradation process for glycols typically involves oxidation and thermal decomposition, leading to the formation of acidic by-products and a reduction in the fluid's heat transfer efficiency[2].
Potential Degradation Pathways:
The thermal decomposition of this compound, particularly in an inert atmosphere (pyrolysis), is anticipated to proceed via dehydration reactions, similar to propylene glycol[3]. This could lead to the formation of corresponding aldehydes and ketones. The presence of oxygen would likely introduce oxidative degradation pathways, resulting in a more complex mixture of degradation products, including carboxylic acids.
Comparative Thermal Properties of Common Glycols
To provide a framework for understanding the potential thermal behavior of this compound, the following table summarizes the decomposition temperatures of related, well-characterized glycols.
| Glycol | Onset of Decomposition Temperature (°C) | Key Degradation Products (General) |
| Ethylene Glycol | ~200 °C[1] | Organic acids, aldehydes |
| Propylene Glycol | ~188 °C[1] | Aldehydes (propanal, acetone, formaldehyde, acetaldehyde), organic acids[3] |
Note: This data is provided for comparative purposes. The actual thermal stability of this compound may differ and should be determined experimentally.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA) for Determining Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a substance.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, boiling, and glass transitions, as well as to study thermal stability.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used for boiling point determination to allow for vapor-liquid equilibrium.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. For boiling point determination, the pressure can be varied.
-
-
Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions. The boiling point can be determined from the onset of the boiling endotherm.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Degradation Product Identification
Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A small amount of this compound (microgram to low-milligram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is pyrolyzed at a specific temperature (e.g., 750°C) in an inert atmosphere (helium)[4].
-
Gas Chromatography: The pyrolysis products are swept into a GC column (e.g., a 5% phenyl capillary column) where they are separated based on their boiling points and interactions with the stationary phase[4].
-
Mass Spectrometry: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Visualizing Experimental Workflows and Relationships
To aid in the understanding of the experimental processes and the relationships between them, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis (TGA).
References
A Technical Guide to Historical Methods for the Synthesis of Isosafrole Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, formally known as 1-(3,4-methylenedioxyphenyl)-1,2-propanediol, is a vicinal diol that has historically served as a key intermediate in the synthesis of various compounds, most notably piperonal (B3395001) (heliotropin), a valuable fragrance and flavoring agent, and piperonyl methyl ketone (MDP2P), a precursor in the synthesis of other compounds. The historical methods for the synthesis of this compound from isosafrole primarily revolve around the oxidation of the alkene functional group in the propenyl side chain. This technical guide provides an in-depth overview of the principal historical methods employed for this conversion, with a focus on experimental protocols, quantitative data, and reaction pathways prevalent from the early to mid-20th century.
Core Synthesis Methodologies
The historical synthesis of this compound has been dominated by three main oxidative methods:
-
Performic Acid Oxidation: This method involves the in-situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then acts as the oxidizing agent.
-
Peracetic Acid Oxidation: Similar to the performic acid method, this process utilizes peracetic acid, formed from acetic acid and hydrogen peroxide, to oxidize the double bond of isosafrole.
-
Potassium Permanganate (B83412) Oxidation: A classic method for the dihydroxylation of alkenes, potassium permanganate in a cold, alkaline, or neutral solution was also employed for the synthesis of this compound.
-
Osmium Tetroxide Dihydroxylation: Although a more specialized and expensive reagent, osmium tetroxide provides a high-yield method for the syn-dihydroxylation of alkenes and was a known method during the historical period covered.
Experimental Protocols and Data
The following sections detail the experimental procedures for each historical method, accompanied by tables summarizing the quantitative data for easy comparison.
Performic Acid Oxidation
This method was a common procedure for the peracid oxidation of isosafrole. The reaction typically proceeds through the formation of an epoxide intermediate, which is then opened by the acidic conditions to form the glycol monoformate. This ester is subsequently hydrolyzed to yield this compound.
Experimental Protocol:
A solution of isosafrole in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) is treated with a pre-formed or in-situ generated solution of performic acid. The performic acid is typically prepared by mixing formic acid with hydrogen peroxide. The reaction is often carried out at controlled temperatures, initially in an ice bath to manage the exothermic reaction, followed by stirring at room temperature for an extended period.[1]
-
Preparation of Performic Acid: To a cooled solution of 30% hydrogen peroxide, 80-90% formic acid is added. The mixture is allowed to stand for a short period to allow for the formation of performic acid.[2]
-
Oxidation Reaction: The isosafrole solution is added dropwise to the performic acid solution while maintaining a low temperature (not exceeding 40°C).[2] The reaction mixture is then stirred for several hours (typically 16 hours) at room temperature.[1]
-
Work-up: The reaction mixture is poured into a large volume of water and extracted with an organic solvent like dichloromethane. The organic extracts are then washed, dried, and the solvent is removed to yield the crude product, which is primarily the monoformyl ester of this compound.[1]
Quantitative Data for Performic Acid Oxidation:
| Parameter | Value | Reference |
| Isosafrole | 32.4 g | [2] |
| 30% Hydrogen Peroxide | 34 g | [2] |
| 80% Formic Acid | 150 g | [2] |
| Solvent (Acetone) | 120 mL | [2] |
| Reaction Temperature | < 40°C | [2] |
| Reaction Time | 16 hours | [2] |
| Reported Yield (of subsequent ketone) | 50-60% | [1] |
Peracetic Acid Oxidation
The use of peracetic acid for the oxidation of isosafrole follows a similar mechanism to that of performic acid. It can be used as a pre-formed solution or generated in situ.
Experimental Protocol:
Peracetic acid is prepared by reacting acetic acid with hydrogen peroxide, often with a catalytic amount of sulfuric acid. This mixture is typically allowed to age for several days to reach equilibrium.[3]
-
Preparation of Peracetic Acid: Glacial acetic acid and 35% hydrogen peroxide are mixed with a small amount of concentrated sulfuric acid and left to stand for 4-7 days.[3]
-
Oxidation Reaction: Isosafrole is dissolved in a solvent like dichloromethane, and sodium bicarbonate is added as a buffer. The aged peracetic acid solution is then slowly added to the stirring mixture, which is cooled in a water bath. The reaction is allowed to proceed for several hours (e.g., 5 hours).[3]
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed with a sodium hydroxide (B78521) solution to neutralize the acids. The organic layer containing the glycol acetate (B1210297) is then separated, dried, and the solvent is removed.[3]
Quantitative Data for Peracetic Acid Oxidation:
| Parameter | Value | Reference |
| Isosafrole (100 mmol) | 16.2 g | [3] |
| 35% Hydrogen Peroxide | 30.2 g | [3] |
| Glacial Acetic Acid | 29.0 g | [3] |
| Conc. Sulfuric Acid | 0.6 g | [3] |
| Solvent (DCM) | 150 mL | [3] |
| Buffer (NaHCO3) | 7.6 g | [3] |
| Reaction Time | 5 hours | [3] |
| Reported Yield (of subsequent ketone) | >60% | [3] |
Potassium Permanganate Oxidation
The oxidation of isosafrole with potassium permanganate is a classic hydroxylation reaction. The reaction needs to be carefully controlled to prevent over-oxidation to piperonylic acid or cleavage of the glycol.[2]
Experimental Protocol:
A solution of potassium permanganate in water is added dropwise to a cooled, stirred solution of isosafrole in a suitable solvent mixture, such as methanol (B129727) and water.[1]
-
Reaction Setup: Isosafrole is dissolved in methanol, and the solution is cooled in an ice bath (0°C).[1]
-
Addition of Oxidant: A solution of potassium permanganate in distilled water is added dropwise to the isosafrole solution while maintaining the low temperature.[1]
-
Reaction and Work-up: The reaction is stirred at 0°C for a specified time (e.g., 1 hour). The mixture is then poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude this compound.[1]
Quantitative Data for Potassium Permanganate Oxidation:
| Parameter | Value | Reference |
| Isosafrole (1.31 mmol) | 0.21 g | [1] |
| Potassium Permanganate (1.03 mmol) | 0.16 g | [1] |
| Solvent (Methanol) | 5 mL | [1] |
| Solvent (Water for KMnO4) | 10 mL | [1] |
| Reaction Temperature | 0°C | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield of Glycol | 25% | [1] |
| Reported Yield (alternative procedure) | 65.63% | [4] |
Osmium Tetroxide Dihydroxylation
Osmium tetroxide is a highly efficient but toxic and expensive reagent for the syn-dihydroxylation of alkenes. Historically, it was used in stoichiometric amounts, but later catalytic methods were developed.
Experimental Protocol (General Catalytic Method):
A catalytic amount of osmium tetroxide is used in conjunction with a co-oxidant to regenerate the Os(VIII) species.
-
Reaction Setup: The alkene is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.[5]
-
Addition of Reagents: A co-oxidant (e.g., N-methylmorpholine N-oxide - NMO) is added to the solution, followed by a catalytic amount of osmium tetroxide.[5]
-
Reaction and Work-up: The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.
Quantitative Data for Osmium Tetroxide Dihydroxylation:
Specific historical quantitative data for the application of this method to isosafrole is scarce in the readily available literature. However, general catalytic protocols typically use 0.01-0.05 equivalents of osmium tetroxide and 1.2-1.5 equivalents of a co-oxidant like NMO.[5]
Reaction Pathways and Mechanisms
The synthesis of this compound via these historical methods involves distinct reaction pathways. The subsequent conversion of the glycol to other valuable compounds, such as piperonyl methyl ketone (MDP2P), often involves a pinacol (B44631) rearrangement.
This compound Synthesis Pathways
Caption: Reaction pathways for this compound synthesis.
Pinacol Rearrangement of this compound
The synthesized this compound can undergo an acid-catalyzed rearrangement, known as the pinacol rearrangement, to form piperonyl methyl ketone (MDP2P).
Caption: Pinacol rearrangement of this compound to MDP2P.
Conclusion
The historical synthesis of this compound was a critical step in the production of valuable aromatic compounds. The primary methods employed, namely peracid and permanganate oxidation, reflect the common oxidative transformations of alkenes in the early to mid-20th century. While these methods were effective, they often suffered from moderate yields, the formation of byproducts, and in the case of permanganate, the risk of over-oxidation. The development of catalytic methods, such as the use of osmium tetroxide with a co-oxidant, represented a significant advancement in efficiency, though cost and toxicity remained important considerations. This guide provides a technical foundation for understanding these historical synthetic routes, offering valuable insights for researchers in the fields of synthetic chemistry, forensics, and the history of science.
References
Quantum Chemical Calculations for Isosafrole Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosafrole glycol, a dihydroxylated derivative of isosafrole, is a molecule of interest in toxicology and drug metabolism studies due to its relationship with safrole, a known hepatocarcinogen. Understanding the electronic structure, reactivity, and metabolic fate of this compound is crucial for assessing its biological activity. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at a molecular level. This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of this compound. It outlines detailed computational protocols, presents illustrative data in a structured format, and visualizes key workflows and potential metabolic pathways. This document serves as a foundational resource for researchers embarking on the computational analysis of this compound and related phenylpropanoids.
Introduction
This compound, formally known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a metabolite of isosafrole. The parent compound, safrole, is a naturally occurring phenylpropanoid that has been the subject of extensive toxicological research due to its classification as a weak hepatocarcinogen. The carcinogenicity of safrole is linked to its metabolic activation to highly reactive electrophiles that can form DNA adducts. The diol metabolite, this compound, represents a key species in the metabolic pathway, and its own electronic properties and potential for further transformation are of significant interest.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in computational toxicology and drug discovery.[1][2] These methods allow for the precise calculation of molecular structures, electronic properties, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone. For this compound, these calculations can help predict its conformational landscape, reactivity hotspots, and the thermodynamics of its metabolic transformations.
This guide details a theoretical framework for the quantum chemical characterization of this compound, providing researchers with a robust methodology for their computational investigations.
Computational Methodology
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. The choice of computational level and methodology is critical for obtaining accurate and reliable results.
Geometry Optimization and Vibrational Frequency Analysis
The initial step in any quantum chemical study is to determine the minimum energy structure of the molecule.
-
Protocol:
-
The 3D structure of this compound is first built using a molecular editor.
-
An initial conformational search can be performed using a lower-level method (e.g., molecular mechanics) to identify low-energy conformers.
-
Each low-energy conformer is then subjected to full geometry optimization using DFT. A commonly used and well-validated functional for organic molecules is B3LYP.[1]
-
A sufficiently flexible basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure.
-
To account for the physiological environment, an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent, should be employed.
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The vibrational frequencies can also be used to compute thermodynamic properties such as enthalpy and Gibbs free energy.
-
Electronic Properties Calculation
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and stability.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.
-
From this calculation, key electronic descriptors are extracted:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on atomic charges, hybridization, and intramolecular interactions like hydrogen bonding.
-
-
Reaction Pathway and Energetics Analysis
To investigate potential metabolic transformations, such as further oxidation or conjugation, the reaction pathways can be modeled.
-
Protocol:
-
The structures of reactants, products, and any intermediates are optimized as described in section 2.1.
-
Transition state (TS) structures connecting reactants and products are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
TS structures are confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants.
-
The reaction energy (ΔErxn) is calculated as the energy difference between the products and the reactants. These calculations provide insights into the feasibility and kinetics of the proposed reaction.
-
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how such data could be presented for this compound.
Table 1: Calculated Thermodynamic and Electronic Properties of this compound
| Property | Value |
| Thermodynamic Properties (298.15 K, 1 atm) | |
| Enthalpy (H) | Illustrative Value (Hartree) |
| Gibbs Free Energy (G) | Illustrative Value (Hartree) |
| Electronic Properties | |
| EHOMO | Illustrative Value (-6.5 eV) |
| ELUMO | Illustrative Value (0.5 eV) |
| HOMO-LUMO Gap (ΔE) | Illustrative Value (7.0 eV) |
| Dipole Moment (μ) | Illustrative Value (2.5 Debye) |
| Global Reactivity Descriptors | |
| Ionization Potential (I ≈ -EHOMO) | Illustrative Value (6.5 eV) |
| Electron Affinity (A ≈ -ELUMO) | Illustrative Value (-0.5 eV) |
| Electronegativity (χ = -(EHOMO+ELUMO)/2) | Illustrative Value (3.0 eV) |
| Chemical Hardness (η = (ELUMO-EHOMO)/2) | Illustrative Value (3.5 eV) |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvent model (water).
Table 2: Natural Bond Orbital (NBO) Atomic Charges for Selected Atoms in this compound
| Atom | NBO Charge (e) |
| O (hydroxyl at C1) | Illustrative Value (-0.75) |
| O (hydroxyl at C2) | Illustrative Value (-0.78) |
| C1 (benzylic) | Illustrative Value (0.25) |
| C2 | Illustrative Value (0.15) |
| Aromatic C atoms | Varying Illustrative Values |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvent model (water).
Experimental Protocols
While this guide focuses on computational methods, it is important to consider the experimental context. The synthesis of this compound is a prerequisite for any experimental validation of the computational results.
Chemo-enzymatic Synthesis of this compound
A plausible route for the synthesis of this compound involves a two-step chemo-enzymatic process starting from isosafrole.[3]
-
Epoxidation of Isosafrole: Isosafrole is first converted to isosafrole oxide. This can be achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Enzymatic Hydrolysis of Isosafrole Oxide: The resulting epoxide is then hydrolyzed to the corresponding diol (this compound). This step can be performed using a bacterial strain possessing epoxide hydrolase activity. The biotransformation is typically carried out in a buffered aqueous medium with the substrate added in an organic co-solvent. The product, this compound, can be extracted with an organic solvent like ethyl acetate (B1210297) and purified by column chromatography.
Spectroscopic Characterization
The synthesized this compound should be characterized to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) groups, present in this compound. The experimental vibrational frequencies can be compared with the computationally predicted frequencies.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Hypothetical metabolic pathway of isosafrole.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, electronic property calculation, and reaction pathway analysis, researchers can gain valuable insights into the molecular properties and potential biological activity of this important metabolite. The illustrative data tables and workflow diagrams serve as practical templates for organizing and presenting computational results. The integration of these theoretical calculations with experimental synthesis and characterization will ultimately lead to a more complete understanding of the role of this compound in the metabolism and toxicology of related phenylpropanoids.
References
- 1. DFT study of the antiradical properties of some aromatic compounds derived from antioxidant essential oils: C-H bond vs. O-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Isosafrole Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol (3,4-methylenedioxyphenyl-1,2-propanediol) is a key intermediate in the synthesis of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P), a primary precursor for the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds.[1][2] Its detection and quantification in various samples are crucial for forensic investigations, monitoring of chemical reactions, and ensuring the absence of illicit synthesis byproducts in legitimate chemical manufacturing. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary methods for the determination of glycols, including this compound, are GC-MS and HPLC.[3] GC-MS offers high sensitivity and specificity, especially when coupled with derivatization to improve the volatility and chromatographic behavior of the analyte. HPLC is a robust technique suitable for the analysis of less volatile compounds and can be performed with or without derivatization.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For glycol analysis, derivatization is often employed to increase volatility and improve peak shape.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of polar, non-volatile compounds. For glycols that lack a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) is necessary.[4][6] Mass spectrometric detection (LC-MS) provides the highest sensitivity and specificity.[7]
Quantitative Data Summary
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Value | Remarks |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | Dependent on derivatization and matrix. |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL | Dependent on derivatization and matrix. |
| **Linearity (R²) ** | > 0.995 | Over a typical range of 1 - 500 µg/mL. |
| Recovery | 85 - 110% | Dependent on the extraction method. |
| Precision (RSD) | < 15% | For intra- and inter-day precision. |
Table 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Performance
| Parameter | Value | Remarks |
| Limit of Detection (LOD) | 1 - 25 µg/L (MS), 1 mg/L (UV) | MS detection is significantly more sensitive.[4] |
| Limit of Quantification (LOQ) | 20 - 50 µg/L (MS), 2 mg/L (UV) | MS detection is significantly more sensitive.[4] |
| **Linearity (R²) ** | > 0.99 | Over a typical range of 20 - 1000 µg/L (MS). |
| Recovery | 90 - 105% | Dependent on sample preparation.[8] |
| Precision (RSD) | < 10% | For intra- and inter-day precision. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
1. Objective: To quantify this compound in a liquid sample matrix following derivatization.
2. Materials:
-
Sample containing this compound
-
Internal Standard (e.g., 1,3-propanediol)[9]
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile (B52724) (anhydrous)
-
GC-MS system with a capillary column (e.g., DB-5MS or equivalent)
3. Sample Preparation and Derivatization:
-
Pipette 1.0 mL of the sample into a 2 mL autosampler vial.
-
Add 50 µL of the internal standard solution (e.g., 100 µg/mL in acetonitrile).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of anhydrous acetonitrile to reconstitute the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Initial temperature 80°C (hold for 1 min), ramp at 10°C/min to 280°C (hold for 5 min)
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu or Selected Ion Monitoring (SIM) for target ions.
5. Data Analysis:
-
Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.
-
Quantify using a calibration curve generated from standards prepared in the same manner.
Protocol 2: HPLC-UV/MS Analysis of this compound (with Derivatization)
1. Objective: To quantify this compound in an aqueous sample matrix using HPLC with UV and/or MS detection after derivatization.
2. Materials:
-
Sample containing this compound
-
Internal Standard (e.g., Benzoyl alcohol for UV, Phenol for MS)[7]
-
Derivatizing agent: Benzoyl chloride[7]
-
Base: Sodium hydroxide (B78521) (10 M)
-
Extraction Solvent: Pentane (B18724) or Hexane
-
HPLC system with a C18 reversed-phase column
-
UV detector and/or Mass Spectrometer with an Electrospray Ionization (ESI) source
3. Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample, add 100 µL of internal standard solution.
-
Add 200 µL of 10 M sodium hydroxide and vortex.
-
Add 100 µL of benzoyl chloride and vortex for 1 minute.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Extract the benzoylated derivatives by adding 2 mL of pentane and vortexing for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
4. HPLC Parameters:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
UV Detection: 237 nm[7]
-
MS Detection: ESI positive mode, monitor for the [M+H]⁺ or [M+Na]⁺ ions of the derivatized products.
5. Data Analysis:
-
Identify the derivatized this compound and internal standard peaks.
-
Quantify using a calibration curve prepared from derivatized standards.
Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sciencemadness.org [sciencemadness.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Application Note: Analysis of Isosafrole Glycol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of isosafrole glycol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a diol that may be of interest in various research fields, including drug metabolism and forensic chemistry, due to its relation to isosafrole. The methodology outlined here covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis. This guide is intended to provide a robust starting point for researchers developing and validating their own methods for the analysis of this compound.
Introduction
This compound is a derivative of isosafrole, a compound used in the fragrance industry and a precursor in the synthesis of other chemicals. The analysis of isosafrole and its metabolites is crucial in toxicology and drug development studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl groups in this compound, derivatization is often employed to improve its volatility and chromatographic performance. This application note details a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
Given that this compound may be present in various matrices (e.g., biological fluids, reaction mixtures), a generic sample preparation procedure involving extraction and derivatization is presented. This protocol may need to be optimized based on the specific sample matrix.
Materials:
-
This compound standard
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297), HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of aqueous sample (e.g., diluted urine, plasma, or reaction mixture), add 2 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[2]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized this compound. The following table provides representative quantitative data that could be expected from a validated method.
| Parameter | Expected Value |
| Retention Time (derivatized) | ~15-17 min |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 85-110% |
| Precision (%RSD) | < 15% |
Mass Spectral Data
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragmentation patterns.
| m/z (relative abundance) | Tentative Fragment Assignment |
| 340 | [M]+ (Molecular ion) |
| 325 | [M-CH₃]⁺ |
| 237 | [M-CH(OTMS)CH₃]⁺ |
| 179 | [CH(OTMS)-Ar]⁺ |
| 135 | Benzodioxole fragment |
| 73 | [Si(CH₃)₃]⁺ (base peak) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization of this compound with BSTFA.
Discussion
The described method provides a solid foundation for the analysis of this compound by GC-MS. The liquid-liquid extraction is a common and effective technique for isolating analytes from aqueous matrices. Derivatization with BSTFA is crucial for this analysis as it replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl groups, thereby increasing the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.
The choice of a non-polar column like a DB-5ms is appropriate for the separation of the relatively non-polar TMS-derivatized analyte. The temperature program is designed to ensure good separation from other matrix components and efficient elution of the analyte.
For mass spectral identification, the molecular ion of the di-TMS derivative is expected at m/z 340. The fragmentation pattern will likely be dominated by the cleavage of the C-C bond between the two silylated hydroxyl groups and the loss of a methyl group from a TMS moiety. The prominent ion at m/z 73 is characteristic of TMS-derivatized compounds.
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume. A suitable internal standard would be a structurally similar compound that is not present in the samples, such as a deuterated analog of this compound.
Conclusion
This application note outlines a comprehensive GC-MS method for the analysis of this compound. The protocol includes detailed steps for sample preparation, derivatization, and instrument parameters. The provided information on expected quantitative data and mass spectral fragmentation will aid in method development and data interpretation. Researchers and scientists can adapt and validate this method for their specific applications in drug development and other related fields.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Isosafrole Glycol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosafrole glycol is a key metabolite of isosafrole, a compound of interest in toxicology and pharmacology. Accurate quantification of this compound is crucial for metabolic studies, pharmacokinetic analysis, and safety assessments. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound. Due to the absence of a strong chromophore in the native molecule, a pre-column derivatization step with p-toluenesulfonyl isocyanate (TSIC) is employed to enhance UV detectability, a technique successfully used for other glycols.[1][2] This method is designed to be robust, sensitive, and suitable for the analysis of this compound in biological matrices.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters of this proposed HPLC method. These values are based on typical performance for similar derivatized glycol analyses.[3][4][5]
| Parameter | Expected Value |
| Retention Time | ~ 8.5 minutes |
| Linearity Range | 0.1 µg/mL - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 90% - 105% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Experimental Protocol
This protocol details the sample preparation, derivatization, and HPLC analysis for the quantification of this compound.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC grade)
-
p-Toluenesulfonyl isocyanate (TSIC), 20% in Acetonitrile (v/v)[1]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters[6]
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 2.5 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 45% B
-
2-10 min: 45% to 65% B
-
10-12 min: 65% B
-
12-13 min: 65% to 45% B
-
13-18 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 227 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 2 mL of acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile. This solution is now ready for derivatization.
4. Pre-column Derivatization
-
To the 100 µL of the reconstituted sample, add 10 µL of 20% p-toluenesulfonyl isocyanate (TSIC) in acetonitrile.[1][2]
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 10 µL of HPLC-grade water to quench the reaction.[1]
-
Vortex for another 30 seconds.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.[6]
5. Calibration Standards
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create working standards with concentrations ranging from 0.1 µg/mL to 25 µg/mL.
-
Derivatize 100 µL of each standard using the same procedure (Step 4) as the samples.
6. Analysis
-
Inject 10 µL of the derivatized standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagram illustrates the experimental workflow from sample collection to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application of Isosafrole Glycol as a Chemical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, also known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a key chemical intermediate and marker in forensic and toxicological analyses. Its primary relevance lies in its role as a byproduct in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy) from isosafrole. The presence of this compound in seized drug samples can provide valuable intelligence about the synthetic route employed. Furthermore, as a potential metabolite of isosafrole, its detection in biological samples can be significant in toxicological and drug metabolism studies. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in research and forensic laboratories.
Forensic Application: Impurity Profiling of Clandestine MDMA
This compound is a characteristic impurity in MDMA synthesized from isosafrole via an oxidation pathway. Its identification and quantification can help in linking different drug seizures to a common manufacturing source. One of the common routes to produce 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P), a direct precursor to MDMA, involves the oxidation of isosafrole, which can proceed through an this compound intermediate.[1][2][3]
Logical Relationship: MDMA Synthesis from Isosafrole
Caption: MDMA synthesis pathway from isosafrole via an this compound intermediate.
Toxicological Application: Metabolism of Isosafrole
Isosafrole is known to be metabolized in vivo, and one of the metabolic pathways for the structurally related compound safrole involves the formation of a dihydrodiol (glycol) via an epoxide intermediate.[4][5] It is plausible that isosafrole undergoes a similar metabolic transformation. Therefore, this compound can be used as a reference standard to investigate the metabolism of isosafrole in toxicological studies, particularly in identifying and quantifying this metabolite in biological matrices. The metabolism of isosafrole is primarily mediated by cytochrome P-450 enzymes.[6]
Signaling Pathway: Proposed Metabolic Pathway of Isosafrole
Caption: Proposed metabolic pathway of isosafrole to this compound.
Quantitative Data
The following tables summarize key quantitative data for the analysis of isosafrole and related compounds. Data for this compound is limited, and the provided values for glycols are based on general analytical methods and may require optimization for this compound specifically.
Table 1: Gas Chromatography (GC) Method Parameters and Performance
| Analyte | Column | Internal Standard | Detection Limit (µg/mL) | Reference |
| Safrole & Isosafrole | RTX-625 (semi-polar) | 1,4-dihydroxybenzene | 0.25 | [7] |
| Safrole | CP-SIL 8CB (megapore semi-polar) | 1,4-dihydroxybenzene | 0.25 | [8] |
| Glycols (general) | SPB®-624 (capillary) | - | 2.46 - 4.41 |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Parameters and Performance
| Analyte | Derivatization Agent | Detection Limit (mg/L) | Quantification Limit (mg/L) | Reference |
| Glycols (general) | Benzoyl Chloride | 0.18 - 1.1 | 0.4 - 2.3 | [9] |
| Ethylene Glycol | p-Toluenesulfonyl isocyanate | 0.000023 | 0.000077 | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Seized MDMA Sample
This protocol describes a general procedure for the identification and quantification of this compound in a suspected illicit MDMA tablet.
1. Materials and Reagents:
-
This compound certified reference standard
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
MDMA tablet (sample)
-
Internal Standard (e.g., d5-MDMA)
2. Sample Preparation:
-
Homogenize the MDMA tablet by crushing it into a fine powder.
-
Accurately weigh approximately 10 mg of the homogenized powder into a 10 mL volumetric flask.
-
Add the internal standard solution.
-
Dissolve and dilute to volume with methanol.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge the solution at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis. For trace analysis, an extraction may be necessary: a. Make the methanolic extract alkaline (e.g., with NaOH). b. Extract with dichloromethane. c. Dry the organic layer over anhydrous sodium sulfate. d. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
3. GC-MS Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Injector: Splitless, 250°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, full scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with the certified reference standard.
-
Quantify using a calibration curve prepared with the this compound standard and the internal standard.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound in an MDMA sample.
Protocol 2: LC-MS/MS Analysis of this compound in a Biological Matrix (e.g., Urine)
This protocol provides a general method for detecting this compound in urine, which may be adapted for other biological fluids. Derivatization is often employed for the analysis of glycols by LC-MS/MS to improve ionization efficiency and chromatographic retention.[11][12]
1. Materials and Reagents:
-
This compound certified reference standard
-
Urine sample
-
Internal Standard (e.g., deuterated this compound, if available)
-
Benzoyl chloride (derivatizing agent)
-
Sodium hydroxide (B78521) solution (10 M)
-
Pentane (B18724) (or other suitable extraction solvent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation and Derivatization:
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Add 200 µL of 10 M sodium hydroxide.
-
Add 50 µL of benzoyl chloride.
-
Vortex vigorously for 2 minutes to perform the Schotten-Baumann reaction.
-
Add 2 mL of pentane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS/MS: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for the benzoyl derivative of this compound need to be determined by infusing the derivatized standard.
4. Data Analysis:
-
Identify the derivatized this compound based on its retention time and specific MRM transitions.
-
Quantify using a calibration curve prepared by spiking blank urine with known concentrations of the this compound standard and the internal standard, followed by the same sample preparation procedure.
Stability and Storage
This compound, as a reference standard, should be stored in a cool, dark place, preferably at -20°C, to ensure its stability.[13] Solutions of the standard should be prepared fresh as needed.
Disclaimer
The experimental protocols provided are intended as examples and may require optimization for specific instrumentation and sample matrices. All work with controlled substances and their precursors must be conducted in compliance with local, national, and international regulations. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of isosafrole and dihydrosafrole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Safrole and Isosafrole from soft drinks using Gas Chromatogram [103.133.167.5:8080]
- 8. GC Method for Safrole & Isosafrole in Soft Drinks | LJ [lawyersnjurists.com]
- 9. Analysis of eight glycols in serum using LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ISOSAFROLE CAS#: 120-58-1 [m.chemicalbook.com]
Application Notes and Protocols: The Use of Isosafrole Glycol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, formally known as 1-(3,4-methylenedioxyphenyl)-1,2-propanediol, is a vicinal diol that serves as a key intermediate in the synthesis of various organic compounds. Its primary role in synthetic chemistry has been as a precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a significant compound in the clandestine synthesis of psychoactive substances. However, the reactivity of its diol functionality also opens avenues for its use in the synthesis of other fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and protocols for the synthesis, purification, and utilization of this compound in organic synthesis.
Synthesis of this compound
This compound is most commonly synthesized via the oxidation of isosafrole. Several oxidation methods have been reported, with the choice of oxidant influencing the reaction conditions and byproducts. The primary methods involve the use of peracids or potassium permanganate (B83412).
I. Synthesis via Peracid Oxidation
Peracid oxidation of isosafrole proceeds through an epoxide intermediate, which is subsequently hydrolyzed to the glycol. Performic acid and peracetic acid are commonly employed. The reaction with performic acid often leads to the formation of a formate (B1220265) ester of the glycol, which can then be hydrolyzed to yield the desired diol.
Experimental Protocol: Performic Acid Oxidation of Isosafrole
This protocol is adapted from literature procedures and outlines the formation of this compound monoformate, which is then hydrolyzed.
Materials:
-
Isosafrole
-
Formic acid (85-90%)
-
Hydrogen peroxide (30-35%)
-
Sodium bicarbonate (NaHCO₃)
-
Sulfuric acid (15%)
-
Sodium hydroxide (B78521) (5% solution)
-
Et₂O (Diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Oxidation of Isosafrole
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isosafrole (e.g., 32.4 g) in a suitable solvent such as acetone (120 mL) or dichloromethane (550 mL for 230g of isosafrole).[1]
-
If using dichloromethane, add sodium bicarbonate (e.g., 71g for 230g of isosafrole) to the solution to buffer the reaction.[1]
-
Cool the mixture in an ice bath.
-
Prepare the performic acid solution in a separate flask by carefully adding 30% hydrogen peroxide (e.g., 34 g) to 80-90% formic acid (e.g., 150 g).[1] Allow the mixture to stir for about an hour before use.
-
Slowly add the performic acid solution dropwise to the stirred isosafrole solution, maintaining the reaction temperature below 40°C.[1] External cooling may be necessary to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture for 16 hours at room temperature.[1] The color of the solution will likely change to a deep red.
Part B: Hydrolysis of the Glycol Ester
-
After 16 hours, pour the reaction mixture into a separatory funnel. If dichloromethane was used, wash the organic layer with water and then a 5% sodium hydroxide solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will yield a deep red residue, which is primarily the this compound monoformate.
-
To the residue, add methanol (e.g., 60 mL) and a 15% sulfuric acid solution (e.g., 360 mL).[1]
-
Heat the mixture on a steam bath for 3 hours to hydrolyze the formate ester to this compound.
-
After cooling, extract the aqueous solution with diethyl ether (3 x 75 mL).[1]
-
Combine the organic extracts and wash them sequentially with water and a dilute sodium hydroxide solution.
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Quantitative Data Summary (Peracid Oxidation)
| Parameter | Value | Reference |
| Typical Yield (MDP2P from Isosafrole) | 50-60% | [1] |
| Isosafrole | 32.4 g | [1] |
| 30% Hydrogen Peroxide | 34 g | [1] |
| 80% Formic Acid | 150 g | [1] |
| Acetone | 120 mL | [1] |
| Reaction Temperature | < 40°C | [1] |
| Reaction Time (Oxidation) | 16 hours | [1] |
| Hydrolysis Time | 3 hours | [1] |
II. Synthesis via Permanganate Oxidation
Potassium permanganate can also be used to oxidize isosafrole to this compound. This method offers an alternative to peracid oxidation.
Experimental Protocol: Potassium Permanganate Oxidation of Isosafrole
Materials:
-
Isosafrole
-
Potassium permanganate (KMnO₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve isosafrole (e.g., 0.21 g, 1.31 mmol) in methanol (5 mL) in a flask and cool the solution in an ice bath to 0°C.
-
In a separate beaker, dissolve potassium permanganate (e.g., 0.16 g, 1.03 mmol) in distilled water (10 mL).
-
Add the potassium permanganate solution dropwise to the stirred, ice-cold isosafrole solution.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
After the reaction is complete, pour the mixture into distilled water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with distilled water (40 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
Quantitative Data Summary (Permanganate Oxidation)
| Parameter | Value |
| Isosafrole | 0.21 g |
| Potassium Permanganate | 0.16 g |
| Methanol | 5 mL |
| Reaction Temperature | 0°C |
| Reaction Time | 1 hour |
Purification of this compound
Purification of the crude this compound can be achieved through several methods, including recrystallization or column chromatography. The choice of method will depend on the purity of the crude product and the desired final purity.
Purification Protocol: Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: While specific, readily available spectra for this compound are not abundant in the public domain, the expected chemical shifts can be predicted based on the structure. The aromatic protons on the methylenedioxybenzene ring would appear in the aromatic region (δ 6.5-7.0 ppm). The methylenedioxy protons would be a characteristic singlet around δ 5.9 ppm. The protons of the propane-1,2-diol side chain would appear in the aliphatic region, with the methine protons likely being downfield due to the adjacent hydroxyl and aromatic groups. In the ¹³C NMR spectrum, one would expect to see signals for the aromatic carbons, the methylenedioxy carbon, and the three carbons of the propanediol (B1597323) side chain.
-
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (196.20 g/mol ).
Applications of this compound in Organic Synthesis
Beyond its role as a precursor to MDP2P, this compound has potential applications in other areas of organic synthesis, leveraging the reactivity of its vicinal diol functionality.
I. Synthesis of Piperonal (B3395001) (Heliotropin)
This compound can be oxidatively cleaved to produce piperonal, an important fragrance and flavoring agent.
Experimental Protocol: Oxidative Cleavage to Piperonal
Materials:
-
This compound
-
Sodium periodate (B1199274) (NaIO₄) or Lead tetraacetate (Pb(OAc)₄)
-
Methanol or an appropriate solvent
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., sodium periodate in water) to the stirred glycol solution.
-
Allow the reaction to proceed until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching any excess oxidant, followed by extraction of the product into an organic solvent.
-
Purify the resulting piperonal by distillation or recrystallization.
II. Formation of Cyclic Acetals and Ketals
The vicinal diol of this compound can be used as a protecting group for aldehydes and ketones by forming cyclic acetals or ketals. This is a common strategy in multi-step organic synthesis to mask the reactivity of a carbonyl group while other transformations are carried out on the molecule.
General Reaction Scheme:
III. Potential as a Chiral Auxiliary
As this compound possesses two stereocenters, it has the potential to be used as a chiral auxiliary in asymmetric synthesis. After resolution of the enantiomers or diastereomers, the chiral diol could be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary can be cleaved and potentially recovered.
Visualizations
Synthesis of this compound from Isosafrole
Caption: Synthesis of this compound.
Applications of this compound
Caption: Synthetic applications of this compound.
Disclaimer: The synthesis and use of isosafrole and its derivatives are subject to legal regulations in many jurisdictions due to their potential for misuse in the illicit production of controlled substances. All experiments should be conducted in compliance with local laws and regulations and with appropriate safety precautions in a certified laboratory setting. This document is intended for informational purposes for legitimate research and development by qualified professionals.
References
Application Note: Derivatization of Isosafrole Glycol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the chemical derivatization of isosafrole glycol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol) to enhance its volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a polar diol, exhibits poor chromatographic behavior, making direct GC analysis challenging. Derivatization, specifically through silylation, replaces the active polar hydrogen atoms of the hydroxyl groups, resulting in a less polar, more volatile, and thermally stable compound suitable for GC analysis.[1][2][3] This method is crucial for the quantification of this compound in various matrices, particularly in metabolic studies or forensic analysis of safrole and isosafrole.
Principle of Derivatization
Compounds with functional groups containing active hydrogens, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups, tend to form intermolecular hydrogen bonds.[3] This increases their boiling points and can cause peak tailing and adsorption on the GC column, leading to poor chromatographic resolution and sensitivity.[1][3]
Derivatization modifies these functional groups to increase analyte volatility.[1][3] Silylation is one of the most common derivatization techniques for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[2][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing alcohols and diols like this compound.[3][4][5] The resulting TMS ether is significantly more volatile and stable, yielding sharp, symmetrical peaks in the chromatogram.
Materials and Reagents
-
This compound Standard: Analytical grade
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)
-
Internal Standard (IS): e.g., 1,3-Propanediol or a deuterated analog (to be determined based on sample matrix and retention time)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler vials (2 mL) with screw caps (B75204) and septa
-
Micro-syringes
-
Heating block or oven capable of maintaining 70-80°C
-
Vortex mixer
-
Nitrogen gas line for evaporation
-
Experimental Protocol: Silylation of this compound
This protocol details the procedure for creating the trimethylsilyl (TMS) derivative of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or extracted sample residue in a suitable anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile) in a 2 mL autosampler vial. If the sample is in an aqueous solution, it must be extracted and evaporated to complete dryness under a gentle stream of nitrogen before proceeding, as moisture can deactivate the silylating reagent.[4]
-
-
Addition of Internal Standard:
-
Add a known concentration of the internal standard to the vial.
-
-
Derivatization Reaction:
-
Incubation:
-
Cooling and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
-
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of silylated this compound. These should be optimized for the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.3 mL/min[5][7] |
| Inlet Temperature | 250°C[6][7] |
| Injection Mode | Splitless or Split (e.g., 20:1)[8] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80-100°C, hold for 1 min, ramp at 10-15°C/min to 280°C, hold for 5 min[5][8] |
| Mass Spectrometer | Agilent 7000C Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification[7] |
Quantitative Data Summary
The following table summarizes the expected results for the GC-MS analysis of derivatized this compound. The precise retention times and mass fragments should be confirmed experimentally using a pure standard.
| Analyte | Derivatization Agent | Expected Retention Time (min) | Key Mass Fragments (m/z) - Predicted |
| This compound (Di-TMS) | BSTFA + 1% TMCS | 12 - 16 | 326 (M+), 221, 135, 73 |
| 1,3-Propanediol (IS, Di-TMS) | BSTFA + 1% TMCS | 6 - 8 | 220 (M+), 117, 73 |
Workflow and Diagrams
The overall experimental workflow from sample preparation to data analysis is visualized below.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Application Notes: Isosafrole Glycol in Fragrance Synthesis
Introduction
Isosafrole glycol, systematically known as 1-(3,4-methylenedioxyphenyl)propane-1,2-diol, is a key chemical intermediate in the fragrance industry. Its primary application lies in its role as a direct precursor to piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde).[1][2] Piperonal is a highly valued aromatic aldehyde, prized for its characteristic sweet, floral, and vanilla-like scent, often described as reminiscent of heliotrope flowers.[3] It is a foundational component in many perfume formulations, contributing balsamic, powdery, and floral aspects to a fragrance's character.[3] The conversion of isosafrole to piperonal often proceeds through the formation of an intermediate diol (this compound), which is then cleaved to yield the final aldehyde.[1][4][5] This document outlines the synthesis of this compound and details various protocols for its subsequent high-yield conversion to piperonal.
Synthesis Pathway Overview
The conversion of isosafrole to the valuable fragrance compound piperonal can be efficiently achieved through a two-step process. The first step involves the transformation of the carbon-carbon double bond in isosafrole to a diol, forming this compound. This intermediate is then subjected to oxidative cleavage to yield piperonal. This pathway is a promising alternative to methods like ozonolysis or chromic acid oxidation, which can be associated with environmental concerns or require specialized equipment.[1][4]
Figure 1: General synthetic pathway from isosafrole to piperonal via this compound.
Quantitative Data Summary
The oxidative cleavage of this compound to piperonal has been demonstrated with high efficiency using various methods. The following table summarizes the quantitative yields obtained from different experimental protocols.
| Oxidizing System | Starting Material (this compound) | Product (Piperonal) | Yield (%) | Reference |
| Electrochemical Oxidation (NaOH/Benzene/H₂O) | 100 mg (0.51 mmol) | 76 mg | 99% | [1] |
| Ceric Ammonium Nitrate (CAN) in AcOH-H₂O | 100 mg (0.51 mmol) | 71 mg | 93% | [1] |
| Sodium Periodate (NaIO₄) in MeOH | 50 mg (0.26 mmol) | 36 mg | 94% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of piperonal from this compound are provided below. These protocols are based on established laboratory procedures that demonstrate high conversion rates and product purity.
Protocol 1: Electrochemical Oxidation of this compound
This protocol describes a highly efficient and selective method for preparing piperonal via the electrochemical oxidation of this compound.[1] The use of a two-layer system with an appropriate base enhances the desired carbon-carbon bond cleavage, leading to a near-quantitative yield.
References
- 1. Electrochemical Oxidation of Isosafrole to Piperonal - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Isosafrole - Wikipedia [en.wikipedia.org]
- 3. PIPERONAL - Ataman Kimya [atamanchemicals.com]
- 4. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Forensic Analysis of Isosafrole Glycol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol, chemically known as 1-(3,4-methylenedioxyphenyl)propane-1,2-diol, is a critical intermediate in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy) from isosafrole. Its detection and quantification in seized materials from clandestine laboratories can provide crucial intelligence regarding the synthetic route employed. This document provides detailed application notes and protocols for the forensic analysis of this compound, focusing on chromatographic and spectroscopic techniques.
The analytical workflow for identifying this compound in a forensic context typically involves sample preparation to isolate the analyte from a complex matrix, followed by qualitative and quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural confirmation.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis due to its high separation efficiency and specific identification capabilities. It is particularly well-suited for the analysis of semi-volatile compounds like this compound, often after derivatization to improve chromatographic behavior.
High-Performance Liquid Chromatography (HPLC)
HPLC with Ultraviolet (UV) detection is a powerful tool for the quantification of this compound. Its non-destructive nature allows for the recovery of the analyte for further analysis. The presence of a chromophore in the this compound molecule makes it amenable to UV detection.
Spectroscopic Techniques
FTIR and NMR spectroscopy are valuable for the unambiguous identification of this compound. FTIR provides information about the functional groups present, while NMR elucidates the detailed molecular structure.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound based on typical performance of the analytical methods for similar compounds. These values should be determined and validated in the user's laboratory for the specific matrix being analyzed.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 2 - 15 µg/mL |
| Linear Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocols
Sample Preparation from Seized Materials
This compound is often present in complex mixtures from clandestine laboratories, which may contain unreacted precursors, solvents, and byproducts.
Protocol 1: Liquid-Liquid Extraction
-
Homogenization: Homogenize 1 gram of the seized solid sample or 1 mL of a liquid sample in 10 mL of methanol (B129727).
-
Dilution: Dilute the methanolic extract with 20 mL of deionized water.
-
Extraction: Extract the aqueous methanol solution with 3 x 20 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 2 x 20 mL of a saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-450 amu
-
Identification: The mass spectrum of this compound is expected to show a molecular ion peak (m/z 196) and characteristic fragment ions. Key fragments would likely include those corresponding to the loss of water (m/z 178), and fragments related to the methylenedioxyphenyl group (e.g., m/z 135).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 285 nm, which is a typical absorption maximum for the methylenedioxyphenyl moiety.
-
Quantification: Create a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the extracted and dried sample directly onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
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Broad O-H stretch (from the diol) around 3300-3500 cm⁻¹.
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C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
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Aromatic C=C stretches around 1400-1600 cm⁻¹.
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Strong C-O stretches (from the diol and the methylenedioxy group) in the 1000-1250 cm⁻¹ region.
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Characteristic peaks for the methylenedioxy group around 1040 cm⁻¹ and 930 cm⁻¹.
-
Visualizations
Caption: Workflow for the forensic analysis of this compound.
Caption: Simplified synthetic pathway from isosafrole to MDMA.
Application Note: Quantification of Isosafrole Glycol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosafrole glycol (1-(3,4-methylenedioxyphenyl)propane-1,2-diol) is a key chemical intermediate in various synthetic pathways, most notably in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA). Its presence and concentration in complex matrices, such as forensic samples, wastewater, or biological fluids, can provide crucial information for law enforcement, environmental monitoring, and toxicological studies. This application note provides detailed protocols for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The quantification of polar analytes like this compound in complex matrices presents challenges due to their low volatility and potential for matrix interference. To overcome these challenges, two primary analytical strategies are proposed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This approach requires a derivatization step to increase the volatility and thermal stability of this compound. Silylation is a common and effective derivatization technique for compounds with hydroxyl groups.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can analyze less volatile compounds directly. However, derivatization can be employed to enhance ionization efficiency and improve sensitivity.
Synthesis of this compound Standard
A pure analytical standard of this compound is essential for method development, calibration, and validation. It can be synthesized from isosafrole. The synthesis involves the oxidation of isosafrole to form the glycol. The purity of the synthesized standard should be confirmed by techniques such as NMR and melting point analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is applicable to aqueous matrices such as urine, plasma, or wastewater.
-
Sample Collection: Collect 1 mL of the sample in a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to all samples, calibrators, and quality controls.
-
pH Adjustment: Adjust the sample pH to neutral (pH 7.0) using a phosphate (B84403) buffer.
-
Extraction: Add 5 mL of ethyl acetate (B1210297) to the tube. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis.
GC-MS Quantification Protocol
-
Derivatization (Silylation):
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of this compound and the internal standard.
-
LC-MS/MS Quantification Protocol
-
Derivatization (Benzoylation - Optional but Recommended for Higher Sensitivity):
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its internal standard.
-
Data Presentation
The following tables summarize the expected quantitative performance of the proposed methods. These values are estimates based on similar analytical methods for other glycols and should be validated for this compound specifically.
Table 1: GC-MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical pathway from precursor to analytical detection.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound in complex matrices. Both GC-MS and LC-MS/MS methods offer high sensitivity and selectivity, crucial for forensic and research applications. It is imperative that these methods are fully validated in the laboratory for the specific matrix of interest to ensure data accuracy and reliability.
References
Troubleshooting & Optimization
Technical Support Center: Isosafrole Glycol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isosafrole glycol for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the peracid oxidation of isosafrole.[1][2] This reaction typically uses performic acid (a mixture of formic acid and hydrogen peroxide) to oxidize the alkene double bond of isosafrole.[1][3] The process first forms a reactive epoxide intermediate, which is then opened by the formic acid present in the reaction mixture to yield this compound monoformate as the primary product.[1] Subsequent hydrolysis is required to obtain the final this compound.
Q2: What is the primary intermediate formed during the peracid oxidation of isosafrole?
A2: The primary intermediate is an epoxide, which is a strained three-membered ring containing two carbon atoms and one oxygen atom.[1] This epoxide is highly reactive and, in the acidic conditions of the reaction (due to formic acid), it readily opens to form an ester. The main product isolated directly from the initial reaction is typically this compound monoformyl ester, not the free glycol.[1]
Q3: What is the purpose of using sodium bicarbonate (NaHCO₃) in the reaction?
A3: Sodium bicarbonate is added as a buffering agent. The peracid oxidation can be highly exothermic and the acidic conditions can promote side reactions, including over-oxidation and polymerization of the starting material.[1] Adding a mild base like sodium bicarbonate helps to control the acidity, leading to a more controlled reaction and potentially higher yields of the desired glycol ester.[1]
Q4: What kind of yields can be expected for the peracid oxidation method?
A4: With optimized conditions, the yield for the formation of the this compound derivative can be significant. One reported method, using performic acid with sodium carbonate in dichloroethane, cited a yield of 73%.[1] Further optimizations using sodium bicarbonate in dichloromethane (B109758) have been suggested to improve this yield.[1]
Q5: How does the choice of solvent affect the reaction outcome?
A5: The solvent can significantly influence the product distribution. Dichloromethane is a common solvent for this reaction.[1][2] However, using other solvents like acetone (B3395972) can lead to the formation of different major products, such as the diol acetonide.[3] If tetrahydrofuran (B95107) (THF) is used, a more complex mixture of oxygenated compounds can be produced.[2] Therefore, the choice of an appropriate solvent is critical for maximizing the yield of the desired this compound.
Troubleshooting Guide
Problem: Low Final Yield of this compound
Q: My yield of this compound is significantly lower than reported values. What are the common causes and how can I address them?
A: Several factors can contribute to low yields. Below is a systematic guide to troubleshoot the issue.
-
Cause 1: Incomplete Initial Oxidation. The conversion of isosafrole to the glycol monoformate may be incomplete.
-
Solution: Ensure the performic acid is prepared correctly and allowed to form for at least one hour before addition.[2] Add the performic acid solution dropwise to maintain a controlled reaction temperature, as excessive heat can decompose the peracid.[2] Allow the reaction to stir for a sufficient duration (e.g., 16 hours) to ensure completion.[1]
-
-
Cause 2: Over-oxidation of Products. The strong oxidizing environment can lead to the formation of unwanted by-products, consuming the desired product.[1]
-
Cause 3: Incomplete Hydrolysis of the Glycol Ester. The primary product is the glycol monoformate, which must be hydrolyzed to the final glycol. Incomplete hydrolysis will result in a low yield of the target compound.
-
Solution: After the initial oxidation, the reaction mixture must be heated with a dilute acid (e.g., 15% sulfuric acid) for a few hours to ensure the complete conversion of the ester to the glycol.[1]
-
-
Cause 4: Loss During Workup and Purification. Significant product loss can occur during extraction and washing steps, especially if emulsions form.[4]
-
Solution: After hydrolysis, ensure proper phase separation during extraction with a suitable solvent like dichloromethane. If emulsions form, consider using a brine wash to help break them. Minimize the number of washing steps while ensuring all acidic residue is removed.
-
Problem: Presence of Significant Impurities in the Final Product
Q: My final product is a complex mixture instead of pure this compound. How can I minimize the formation of by-products?
A: The formation of impurities is a common issue stemming from the high reactivity of the reagents and intermediates.
-
Cause 1: Side Reactions from Unbuffered Acid. Excess acidity can catalyze the formation of various by-products.
-
Solution: Use an adequate amount of a buffer such as sodium bicarbonate. Research has shown that using twice the molar amount of sodium bicarbonate can be beneficial for the yield.[1]
-
-
Cause 2: Solvent-Induced By-products. As mentioned in the FAQ, the solvent can react with intermediates.
-
Cause 3: Polymerization of Isosafrole. The acidic and oxidative conditions can cause the starting material to polymerize into a dark, tar-like substance.
-
Solution: Proper temperature control and buffering are the best ways to mitigate polymerization. Ensure the isosafrole solution is kept cool during the dropwise addition of the peracid.
-
Data Summary
Table 1: Reported Yields and Conditions for Isosafrole Oxidation
| Oxidizing Agent | Solvent | Buffer | Reaction Time | Reported Yield | Reference |
| Performic Acid | Dichloroethane | Sodium Carbonate | 5 hours | 73% | [1] |
| Performic Acid | Dichloromethane | Sodium Bicarbonate | 16 hours | Yield improvement noted | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Performic Acid Oxidation
This protocol is based on established methodologies for the peracid oxidation of isosafrole.[1][2]
1. Preparation of Performic Acid Solution:
- In a separate flask, carefully mix 220g (2.25 mol) of 35% hydrogen peroxide (H₂O₂) with 290ml (350g, 6.45 mol) of 85% formic acid (HCOOH).
- Allow this mixture to stir gently at room temperature for 1 hour before use. Caution: Performic acid is a strong and unstable oxidizer. Prepare it fresh before each experiment.
2. Oxidation Reaction:
- In a 2000ml round-bottomed flask equipped with a reflux condenser and an addition funnel, dissolve 230g (1.42 mol) of isosafrole in 550ml of dichloromethane.
- To this solution, add 71g (0.82 mol) of sodium bicarbonate (NaHCO₃).
- Begin stirring the isosafrole solution and start the dropwise addition of the prepared performic acid solution over a period of 2 hours.
- Control the addition rate to maintain a slight reflux from the heat of the reaction. The mixture will also evolve carbon dioxide gas.
- After the addition is complete, allow the mixture to stir at room temperature for 16 hours.
3. Workup and Hydrolysis:
- Pour the reaction mixture into a large separatory funnel. Separate the organic (dichloromethane) layer.
- Wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove residual acids and salts.
- Evaporate the dichloromethane under reduced pressure to yield the crude this compound monoformate.
- To the crude ester, add a solution of 15% (w/w) aqueous sulfuric acid (H₂SO₄).
- Heat the mixture under reflux for 2-3 hours to hydrolyze the ester to this compound.
4. Isolation and Purification:
- After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ether).
- Combine the organic extracts and wash them with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
- The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Visualizations
References
Technical Support Center: Purification of Crude Vicinal Diols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude vicinal diols (glycols).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude vicinal diol reaction mixture?
A1: Common impurities can include unreacted starting materials (alkenes), residual oxidant (e.g., permanganate (B83412) or osmate species), over-oxidation products like carboxylic acids, and solvents used in the reaction.[1][2] The specific impurities will depend on the synthetic route used to prepare the diol.[3][4][5]
Q2: Which purification technique is most suitable for my crude diol?
A2: The choice of purification technique depends on the physical properties of your diol and the nature of the impurities.
-
Recrystallization is ideal for solid diols with thermally stable properties.[6][7][8]
-
Distillation (under vacuum) is effective for liquid diols that are volatile and thermally stable, especially when separating from non-volatile impurities.[9][10]
-
Column Chromatography is a versatile technique for both solid and liquid diols and is particularly useful for separating compounds with similar polarities.[3][9]
Q3: My diol is a solid, but I'm having trouble finding a suitable recrystallization solvent. What should I do?
A3: A good recrystallization solvent should dissolve the diol well at high temperatures but poorly at low temperatures.[6] If a single solvent isn't working, consider a multi-solvent system.[8] This typically involves dissolving the diol in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes cloudy. Gentle reheating to clarify the solution followed by slow cooling should induce crystallization.
Q4: I'm observing significant product loss during purification. How can I minimize this?
A4: Product loss can occur at several stages. During recrystallization, ensure you are using a minimal amount of hot solvent to create a saturated solution.[11] When performing chromatography, choose a solvent system that provides good separation to avoid overly broad fractions. For distillation, ensure the apparatus is properly insulated to maintain an efficient temperature gradient.
Q5: How can I confirm the purity of my final diol product?
A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a quick indication of purity. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[12][13][14] Finally, obtaining a sharp melting point for solid diols that matches the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Diol does not crystallize upon cooling. | - Solution is not saturated.- Cooling is too rapid.- Presence of oily impurities inhibiting crystallization. | - Evaporate some solvent to increase concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.[6]- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the diol.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Reheat the solution, add a small amount of additional solvent, and cool slowly. |
| Low recovery of the purified diol. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent needed for dissolution.[11]- Ensure the flask is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Colored impurities remain in the final product. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) | | :--- | :--- | | "Bumping" or uneven boiling. | - Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distilling flask. | | Inability to reach the required vacuum. | - Leaks in the distillation apparatus. | - Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. | | Product is decomposing in the distillation flask. | - The boiling point is too high at the current pressure, leading to thermal degradation.[10] | - Use a vacuum pump to lower the pressure, which will reduce the boiling point of the diol.[9][10] | | Poor separation of components. | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractional distillation column for compounds with close boiling points.- Heat the distillation flask slowly and evenly to ensure proper equilibrium in the column. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Test different solvent systems using TLC to find one that gives good separation between the diol and impurities. |
| Cracks or channels in the column packing. | - Improperly packed column. | - Pack the column carefully and evenly. Gently tap the column while packing to ensure a uniform bed. |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of a more polar solvent in a hexane/ethyl acetate (B1210297) mixture. |
| Tailing of spots on TLC and broad fractions from the column. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to reduce strong interactions.- Use a larger column or load less crude material. |
Experimental Protocols
Protocol 1: Purification of a Solid Diol by Recrystallization
-
Solvent Selection: Test the solubility of the crude diol in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification of a Liquid Diol by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use a round-bottom flask as the distilling flask and add a stir bar or boiling chips.
-
Sample Loading: Charge the crude diol into the distilling flask, filling it to no more than two-thirds of its volume.
-
Evacuation: Connect the apparatus to a vacuum pump. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin stirring and gently heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the thermometer; a pure compound should distill over a narrow temperature range.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the diol and good separation from impurities.
-
Column Packing: Securely clamp a chromatography column in a vertical position. Pack the column with silica (B1680970) gel using the chosen eluent (either as a slurry or dry-packed and then wetted).
-
Sample Loading: Dissolve the crude diol in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified diol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified diol.
Visualizations
Caption: Workflow for the purification of a solid vicinal diol by recrystallization.
References
- 1. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN116803967A - Method for preparing vicinal diols by oxidation of olefins - Google Patents [patents.google.com]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. LabXchange [labxchange.org]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. lcms.cz [lcms.cz]
- 13. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
- 14. Separation of Ethylene glycol, cyclic sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Isosafrole Glycol Isolation
Welcome to the technical support center for isosafrole glycol isolation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the performic acid oxidation of isosafrole?
When oxidizing isosafrole with performic acid (a mixture of hydrogen peroxide and formic acid), the main product is not directly this compound. Instead, it is an ester formed between the this compound and formic acid, known as isosafrole monoformyl glycol[1]. The reaction first forms an epoxide ring across the double bond of isosafrole, which is then opened by the formic acid present in the solution[1]. To obtain the final this compound, this ester intermediate must be hydrolyzed.
Q2: My reaction mixture turned a dark orange or red color. Is this normal?
Yes, this is a typical observation. During the performic acid oxidation of isosafrole, it is common for the solution to progress from an orange to a deep red color over the course of the reaction[1].
Q3: What are the common impurities I might encounter and how do I remove them?
The product of the isosafrole oxidation is a complex mixture. Common impurities include:
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Isosafrole Monoformyl Glycol: The primary reaction product that needs to be hydrolyzed[1].
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Residual Epoxide: Unreacted intermediate from the initial oxidation step[1].
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Over-oxidation Products: Unspecified byproducts resulting from excessive oxidation[1].
-
Solvent-Related Impurities: If acetone (B3395972) is used as a co-solvent, it can react with the peracid to form acetone peroxide, which is an unstable explosive. The use of acetone can also lead to the formation of the diol acetonide as the major product[2].
-
Tetrahydrofuran-Related Impurities: Using tetrahydrofuran (B95107) (THF) as a solvent can produce a wide range of oxygenated compounds[3].
Purification typically involves washing the organic extract with a basic solution (e.g., 5% NaOH) to neutralize acids, followed by distillation or column chromatography on silica (B1680970) gel to separate the desired glycol from other byproducts[3][4][5].
Q4: I am experiencing very low yields. What are the common causes and how can I improve them?
Low yields are a frequent challenge in this compound synthesis, with typical yields for standard performic acid oxidation being around 50-60%[1]. Several factors can contribute to poor yields:
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Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended duration (often 16 hours) to ensure completion[1].
-
Suboptimal Temperature Control: The reaction is exothermic. The temperature should be carefully controlled and kept from exceeding 40°C to prevent side reactions and decomposition[1].
-
Losses During Workup: Significant product loss can occur during extraction and washing steps[4]. Ensure efficient extraction with an appropriate solvent like dichloromethane (B109758) (DCM) and minimize the formation of emulsions[3][4].
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Losses During Purification: Product can be lost during distillation if the temperature is too high or the vacuum is insufficient[4]. When performing recrystallization, using too much solvent can prevent the product from crystallizing effectively[6].
-
Side Reactions: The choice of solvent can lead to different major products. Using acetone can favor the formation of the diol acetonide instead of the desired glycol ester[2].
To improve yield, consider optimizing reaction conditions, ensuring careful and efficient workup procedures, and potentially exploring buffered performic acid oxidation, which has been reported to achieve higher yields (e.g., 73%)[1].
Troubleshooting Guide
This guide addresses specific problems you may encounter during the isolation of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC). Extend reaction time if starting material is still present. | The oxidation and subsequent ester formation can be slow, often requiring overnight stirring (e.g., 16 hours) for completion[1][3]. |
| Poor Temperature Control | Use an ice bath or external cooling with running water to maintain the reaction temperature below 40°C[1]. | The reaction is exothermic. Excessive heat can lead to the formation of undesirable side products and decomposition, reducing the overall yield[1]. |
| Inefficient Extraction | Perform multiple extractions (e.g., 3x with dichloromethane) of the aqueous reaction mixture. Check the pH to ensure proper phase separation. | The product may have significant solubility in the aqueous layer. Multiple extractions ensure maximum recovery from the reaction mixture[3]. |
| Loss During Washing | Minimize vigorous shaking that can lead to stable emulsions. If an emulsion forms, adding a saturated brine solution can help break it. | Product can be trapped in emulsions between the organic and aqueous layers, leading to significant loss upon separation[4]. |
| Improper Distillation | Ensure a high vacuum is achieved to lower the boiling point of the product and prevent thermal decomposition. Use a small distillation flask to minimize losses[4]. | This compound and its derivatives can be high-boiling compounds. Distilling at atmospheric pressure or too high a temperature can cause decomposition[4]. |
Problem 2: Product is Impure (Confirmed by GC/MS or NMR)
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis | After the initial oxidation, ensure the crude product (isosafrole monoformyl glycol) is heated with dilute acid (e.g., 15% H₂SO₄) for a sufficient time (e.g., 2 hours) to convert the ester to the glycol[1][5]. | The primary product of performic acid oxidation is an ester, not the free glycol. This hydrolysis step is crucial for obtaining the final desired product[1]. |
| Acidic Residues | Wash the final organic extract thoroughly with a dilute base (e.g., 5% NaOH solution) followed by water or brine to remove any residual formic or sulfuric acid[4][5]. | Residual acids can contaminate the final product and may interfere with subsequent steps or analysis. |
| Co-eluting Impurities | If using column chromatography, optimize the solvent system (e.g., ethyl acetate/hexane) to improve the separation of the glycol from closely related impurities[3]. | Byproducts from the reaction can have similar polarities to this compound, making separation challenging[3]. |
| Contaminated Starting Material | Ensure the starting isosafrole is of high purity. Impurities in the precursor can be carried through the reaction and complicate purification[7]. | The quality of the final product is directly dependent on the purity of the starting materials. |
Experimental Protocols
Protocol 1: Performic Acid Oxidation of Isosafrole
This protocol details a standard method for oxidizing isosafrole to its glycol monoformate intermediate.
Materials:
-
Isosafrole (e.g., 32.4 g)
-
30% Hydrogen Peroxide (e.g., 34 g)
-
80% Formic Acid (e.g., 150 g)
-
Acetone (e.g., 120 mL)
-
Dichloromethane (DCM) for extraction
-
5% Sodium Hydroxide (NaOH) solution for washing
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
In a suitable flask equipped with a magnetic stirrer and placed in a cooling bath, prepare a solution of 30% hydrogen peroxide in 80% formic acid[1].
-
Prepare a separate solution of isosafrole in acetone[1].
-
While stirring vigorously, add the isosafrole solution dropwise to the performic acid solution. Maintain the internal temperature of the reaction mixture below 40°C using the cooling bath[1]. The addition may take over an hour.
-
After the addition is complete, continue stirring the mixture for 16 hours at room temperature. The cooling bath can be used as needed to prevent the temperature from rising due to the slow exothermic reaction[1].
-
After 16 hours, pour the reaction mixture into a large volume of cold water[1].
-
Extract the aqueous mixture with dichloromethane (e.g., 3 x 100 mL)[1].
-
Combine the organic extracts and wash them with water and then with a 5% NaOH solution to neutralize any remaining acid[4][5].
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by distillation to yield the crude product, which is primarily isosafrole monoformyl glycol[1][3].
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and isolation of this compound.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical guide for troubleshooting common causes of low product yield.
References
- 1. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [erowid.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. sciencemadness.org [sciencemadness.org]
- 4. problem with performic yields , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Oxidation of Propenylbenzenes to P2P's using Peracetic acid - [www.rhodium.ws] [designer-drug.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for isosafrole glycol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isosafrole glycol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure precise control over these parameters. For instance, in performic acid oxidation, the temperature should be carefully maintained below 40°C to prevent unwanted side reactions.[3]
-
Reagent Quality: The purity of starting materials, especially isosafrole and the oxidizing agent, is crucial. Impurities in isosafrole can lead to the formation of undesired byproducts.[2] Ensure reagents are of analytical grade and stored under appropriate conditions to prevent degradation.
-
Incomplete Reaction: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed.[4]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure efficient extraction by using the appropriate solvent and number of extractions. During purification by chromatography, choose a suitable solvent system to achieve good separation without excessive loss of the product.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The choice of solvent can influence the product distribution. For example, using acetone (B3395972) as a cosolvent in performic acid oxidation can lead to the formation of a diol acetonide as the major product, whereas in the absence of acetone, a mixture containing the diol, ketone, and formates is observed.[5][6]
dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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start -> check_conditions; start -> check_reagents; start -> monitor_reaction; start -> review_workup; start -> analyze_byproducts;
check_conditions -> solution_conditions; check_reagents -> solution_reagents; monitor_reaction -> solution_monitoring; review_workup -> solution_workup; analyze_byproducts -> solution_byproducts; } Caption: Troubleshooting workflow for low this compound yield.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge in the oxidation of isosafrole. The nature of the byproducts depends on the reaction conditions.
-
Peracid Oxidation: In the peracid oxidation of isosafrole, several oxygenated byproducts can be formed.[3] When acetone is used as a solvent, the primary byproduct can be the acetonide of this compound.[5][7] In the absence of acetone, a mixture of the glycol, the corresponding ketone (3,4-methylenedioxyphenyl-2-propanone or MDP2P), and mono- and diformates of the diol can be observed.[5][6] Over-oxidation can also lead to other impurities.
-
Minimization Strategies:
-
Solvent Choice: Carefully select the solvent system. As noted, the presence or absence of acetone can significantly alter the product distribution.[5][6]
-
Temperature Control: Maintain strict temperature control throughout the reaction to minimize over-oxidation and other side reactions.[3]
-
Stoichiometry: Use the correct stoichiometry of the oxidizing agent. An excess of the oxidant can lead to the formation of over-oxidation products.
-
Q3: What are the recommended methods for purifying this compound?
A3: The purification of this compound typically involves extraction and chromatography.
-
Extraction: After quenching the reaction, the product is usually extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297).[7][8] It is important to wash the organic extracts to remove any remaining acids or other water-soluble impurities.
-
Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is a common method.[7] A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to separate the this compound from unreacted starting material and byproducts.[7]
-
Solid Phase Extraction (SPE): For some applications, solid phase extraction can be an effective method for purification.[9]
Data on Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of this compound using different methods.
Table 1: Peracid Oxidation of Isosafrole
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oxidizing Agent | Performic Acid | Performic Acid | Peracetic Acid |
| Isosafrole | 32.4 g | 230 g | 16.2 g (100 mmol) |
| Solvent | 120 mL Acetone | 550 mL Dichloromethane | 150 mL Dichloromethane |
| Hydrogen Peroxide | 34 g (30%) | 220 g (35%) | - |
| Formic/Acetic Acid | 150 g (80% Formic) | 290 mL (85% Formic) | 59.8 g (15% Peracetic) |
| Temperature | < 40°C | Room Temperature | Cold-water bath |
| Reaction Time | 16 hours | 16 hours | Not specified |
| Reference | [3] | [3] | [8] |
Table 2: Dihydroxylation of Isosafrole
| Parameter | Osmium Tetroxide Method | Potassium Permanganate Method |
| Catalyst/Reagent | Osmium Tetroxide (catalytic) | Potassium Permanganate |
| Co-oxidant | N-methylmorpholine N-oxide (NMO) | - |
| Isosafrole | 1 mmol | 0.21 g (1.31 mmol) |
| Solvent | Acetone/Water (10:1) | Methanol/Water |
| Temperature | Room Temperature | 0°C |
| Reaction Time | 12-24 hours | 1 hour |
| Yield | High (typical for this method) | 25% |
| Reference | [10] | [7] |
Experimental Protocols
1. Performic Acid Oxidation of Isosafrole
This protocol is adapted from a standard procedure for the peracid oxidation of propenylbenzenes.[3]
-
Reagent Preparation: Prepare performic acid by mixing 220 g of 35% hydrogen peroxide with 290 mL of 85% formic acid. Allow the mixture to stand for one hour before use.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and an addition funnel, dissolve 230 g of isosafrole in 550 mL of dichloromethane. Add 71 g of sodium bicarbonate to the solution.
-
Reaction Execution: Slowly add the prepared performic acid solution to the isosafrole solution over 2 hours. The reaction is exothermic and may cause the solvent to reflux.
-
Reaction Monitoring: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel and perform an aqueous workup to remove acids and other impurities. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
2. Dihydroxylation using Catalytic Osmium Tetroxide (Upjohn Dihydroxylation)
This protocol is a general procedure for the dihydroxylation of olefins using a catalytic amount of osmium tetroxide.[11][12]
-
Reaction Setup: Dissolve the isosafrole (1 mmol) in a mixture of acetone and water (10:1, 10 mL).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) to the solution and stir until dissolved.
-
Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite. Stir vigorously for 30-60 minutes.
-
Workup: Filter the mixture through celite if a precipitate forms. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude diol by flash column chromatography on silica gel.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [erowid.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Oxidation of Propenylbenzenes to P2P's using Peracetic acid - [www.rhodium.ws] [designer-drug.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Isosafrole Glycol Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isosafrole glycol (1-(3,4-methylenedioxyphenyl)-1,2-propanediol) during storage. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Stability Issues
Q1: I suspect my stored this compound has degraded. What are the common signs of degradation?
A1: Degradation of this compound can manifest in several ways. Common indicators include:
-
Color Change: A noticeable change from a colorless or pale-yellow solution to a darker yellow or brown hue can indicate the formation of degradation products.
-
Precipitation: The formation of solid material in a previously clear solution may suggest polymerization or the formation of insoluble degradation products.
-
Changes in pH: A decrease in the pH of an aqueous solution of this compound can indicate the formation of acidic degradation products, a common pathway for glycol degradation.[1][2]
-
Altered Analytical Profile: When analyzed by techniques such as HPLC or GC, the appearance of new peaks or a decrease in the area of the main this compound peak is a clear sign of degradation.
Q2: My analytical results show unexpected peaks. What are the likely degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of vicinal diols and similar compounds, the following degradation products are plausible:
-
Oxidative Cleavage Products: The carbon-carbon bond of the glycol group is susceptible to oxidative cleavage, which would yield piperonal (B3395001) and acetaldehyde.[3][4][5]
-
Oxidation Products: Oxidation of the secondary alcohol group would result in the formation of an α-hydroxy ketone (1-hydroxy-1-(3,4-methylenedioxyphenyl)propan-2-one).[6] Further oxidation could lead to other related ketones and aldehydes.
-
Acidic Degradation Products: More extensive oxidation can lead to the formation of carboxylic acids, such as piperonylic acid.[2][7]
-
Polymers: In the presence of certain catalysts or under specific conditions, glycols can undergo polymerization.
Q3: How can I minimize the degradation of my this compound during storage?
A3: To minimize degradation, it is crucial to control the storage environment. The following are best practices for storing this compound:
-
Temperature: Store at low temperatures. Refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be considered, although solubility upon thawing should be verified. High temperatures can accelerate degradation.[1][8]
-
Light: Protect from light by using amber glass vials or by storing in a dark place. The benzodioxole ring system can be sensitive to photodegradation.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Oxygen is a key contributor to the degradation of glycols.
-
pH: If in solution, maintain a neutral pH. Acidic or basic conditions can catalyze degradation reactions.[9]
-
Container: Use tightly sealed, high-quality glass containers to prevent contamination and exposure to air and moisture.
Frequently Asked Questions (FAQs)
Q4: What are the optimal short-term and long-term storage conditions for this compound?
A4: Recommended storage conditions are summarized in the table below.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-term (< 1 month) | 2-8 °C (Refrigerated) | Inert Gas (e.g., Argon) | Amber vial or in the dark | Tightly sealed glass |
| Long-term (> 1 month) | -20 °C (Frozen) | Inert Gas (e.g., Argon) | Amber vial or in the dark | Tightly sealed glass |
Q5: Is this compound sensitive to pH changes in aqueous solutions?
A5: Yes, like many organic molecules with hydroxyl groups, this compound's stability can be influenced by pH. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[9] It is advisable to maintain aqueous solutions at a neutral pH (around 7.0) and use appropriate buffer systems if necessary for experimental protocols.
Q6: Can I store this compound in plastic containers?
A6: It is generally recommended to store this compound in glass containers, especially for long-term storage. Plastic containers may contain leachables or be permeable to gases like oxygen, which can promote degradation. If plastic must be used, ensure it is made of a material with low reactivity and low gas permeability.
Q7: How does the purity of this compound affect its stability?
A7: The presence of impurities can significantly impact the stability of this compound. Impurities from the synthesis, such as residual acids, bases, or metal catalysts, can act as catalysts for degradation reactions. Therefore, using highly purified this compound is recommended for stability studies and long-term storage.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration.
-
Analysis: Monitor the peak area of this compound over time. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products
This method is suitable for identifying potential volatile degradation products.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve peak shape and volatility.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. redriver.team [redriver.team]
- 2. researchgate.net [researchgate.net]
- 3. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redriver.team [redriver.team]
- 9. Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Isosafrole Glycol
This guide provides targeted troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of isosafrole glycol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a significant issue?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a trailing edge that is longer and less steep than the leading edge. In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing is a significant issue because it reduces the resolution between closely eluting compounds, can lead to inaccurate peak integration, and ultimately compromises the precision and accuracy of quantification.[1][2] A tailing factor greater than 1.2 is generally considered problematic.
Q2: What makes a polar compound like this compound prone to peak tailing?
A2: this compound's structure contains two hydroxyl (-OH) groups, making it a polar molecule. In reversed-phase HPLC, which commonly uses silica-based stationary phases, these polar groups can form strong secondary interactions (hydrogen bonds) with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[3] These unwanted interactions cause some analyte molecules to be retained longer than the bulk, resulting in a delayed elution and a "tail" on the peak.[4]
Q3: Besides silanol interactions, what are other common causes of peak tailing?
A3: Other common causes include column contamination from previous samples, the development of a void at the column inlet, extra-column volume (e.g., excessive tubing length), or a mismatch between the sample solvent and the mobile phase.[5][6]
Troubleshooting Guide for this compound Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing.
Mitigating Secondary Silanol Interactions
This is the most common cause of peak tailing for polar analytes like this compound. The goal is to minimize the interaction between the analyte's hydroxyl groups and the stationary phase's active silanol sites.
Troubleshooting Workflow for Secondary Interactions
Caption: A workflow for diagnosing and solving peak tailing caused by silanol interactions.
Recommended Actions:
-
Lower Mobile Phase pH: At a low pH (e.g., 2.5 - 3.5), the acidic silanol groups are fully protonated (Si-OH) and thus less likely to interact with the analyte.[6][7][8] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.
-
Use a Competing Base: Adding a small concentration of a basic compound, such as triethylamine (B128534) (TEA), can "mask" the active silanol sites. The TEA preferentially interacts with the silanols, preventing the this compound from doing so.[9]
-
Employ a High-Purity, End-Capped Column: Modern "Type B" silica columns have lower trace metal content and are often "end-capped," a process that chemically derivatizes most residual silanols, making them inert.[2][7][10] If you are using an older column, switching to a modern, end-capped one can significantly improve peak shape for polar compounds.
Table 1: Illustrative Effect of Mobile Phase Modifiers on Peak Asymmetry
| Mobile Phase Composition (Acetonitrile:Water) | Peak Asymmetry Factor (As) | Peak Shape |
| 50:50 | 1.9 | Severe Tailing |
| 50:50 with 0.1% Formic Acid (pH ~2.8) | 1.3 | Minor Tailing |
| 50:50 with 0.1% Triethylamine (pH ~7.5) | 1.2 | Good Symmetry |
Column Contamination and Degradation
If peak shape has degraded over time, the column may be contaminated with strongly retained sample matrix components or the stationary phase may be damaged.
Recommended Actions:
-
Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to protect it from contaminants and extend its lifetime.[5]
-
Perform a Column Wash/Regeneration: Flushing the column with a series of strong solvents can remove contaminants.
Experimental Protocol: General Reversed-Phase (C18) Column Cleaning
Objective: To remove strongly retained contaminants from the column.
Procedure: Note: Disconnect the column from the detector during this procedure. Flow rate is typically 1 mL/min for a 4.6 mm ID column.
-
Flush Buffer: Wash with 20-30 column volumes of your mobile phase without any buffer salts (e.g., 50:50 Acetonitrile/Water). This prevents buffer precipitation in the next steps.
-
Flush with Strong Organic Solvent: Wash with 30-50 column volumes of 100% Isopropanol. This removes strongly retained hydrophobic compounds.
-
Intermediate Flush (Optional, for very stubborn contaminants): Flush with 30-50 column volumes of Tetrahydrofuran (THF), followed by another 30 volumes of Isopropanol.
-
Return to Operating Conditions: Gradually re-equilibrate the column by flushing with the mobile phase (without buffer) before reintroducing the buffered mobile phase.
-
Equilibrate: Equilibrate the column with the full initial mobile phase for at least 30 minutes before running samples.
Sample Solvent and Overload Effects
The conditions of the injected sample can distort peak shape.
Logical Flow for Troubleshooting HPLC Peak Tailing
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: A Guide to Minimizing By-product Formation in Isosafrole Glycol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isosafrole glycol. Our focus is on practical strategies to minimize the formation of unwanted by-products, thereby improving yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Scenario 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Over-oxidation of the desired glycol product. | This is common in performic acid oxidations. To mitigate this, maintain a reaction temperature below 40°C. The use of a buffered system, for instance, with sodium bicarbonate, helps to maintain a higher pH, which in turn reduces the reactivity of the peracid and minimizes the formation of acidic by-products like piperonylic acid and piperonylacetic acid.[1] |
| Suboptimal Molar Ratios of Reactants. | An optimal molar ratio of isosafrole to hydrogen peroxide to formic acid is crucial for maximizing the yield. |
| Inefficient Mixing of Reaction Components. | Particularly in biphasic systems (e.g., using dichloromethane (B109758) as a solvent), vigorous stirring is essential to ensure intimate contact between the organic and aqueous layers, promoting a complete reaction.[1] |
| Incomplete Reaction. | Ensure a sufficient reaction time. Many protocols suggest stirring the reaction mixture at room temperature for at least 16 hours to drive the reaction to completion. |
Scenario 2: High Levels of Specific By-products
| Identified By-product | Likely Cause | Preventative Measure |
| Isosafrole Monoformyl Glycol | This is an inherent intermediate in the performic acid oxidation of isosafrole due to the presence of formic acid.[1] | The monoformyl glycol can be converted to the desired diol through acid-catalyzed hydrolysis, typically by heating with dilute sulfuric acid. |
| Isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuran | This by-product, which can form in yields of 5-10%, is believed to arise from an acid-catalyzed reaction between the intermediate epoxide and another molecule of isosafrole.[2] | Employing a buffered performic acid system with sodium bicarbonate can reduce the acidity of the medium, thereby suppressing this side reaction. |
| Residual Isosafrole Epoxide | Incomplete hydrolysis of the epoxide formed in the initial step of the oxidation. | Ensure the acid hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to completely open the epoxide ring. |
| Acetonide Ketal | This forms when acetone (B3395972) is used as a co-solvent in the performic acid oxidation.[3] | To avoid the formation of the acetonide, consider using alternative solvents such as dichloromethane or tetrahydrofuran.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to expect when synthesizing this compound via performic acid oxidation?
A1: The most prevalent by-products include isosafrole monoformyl glycol (which is also an intermediate), unreacted isosafrole epoxide, and over-oxidation products like piperonylic acid and piperonylacetic acid.[1] Additionally, you may observe the formation of various isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuran.[2]
Q2: Are there alternative synthesis methods that are more selective and produce fewer by-products?
A2: Yes, the dihydroxylation of isosafrole using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is a highly selective method that typically affords the syn-diol in high yield with minimal by-product formation.[4][5][6] However, it is critical to note that osmium tetroxide is highly toxic and volatile, requiring stringent safety precautions.
Q3: How can I effectively monitor the progress of my reaction and identify any by-products being formed?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for this purpose.[7][8][9] By analyzing aliquots of your reaction mixture (after appropriate sample preparation), you can track the disappearance of the starting material, the appearance of the desired this compound, and identify any by-products based on their mass spectra and chromatographic retention times.
Q4: What is a reliable method for purifying the final this compound product?
A4: A standard purification protocol involves an initial workup where the crude product is extracted into an organic solvent. This is followed by washing the organic layer with water and a dilute basic solution (e.g., sodium hydroxide) to remove any acidic impurities. After drying and removing the solvent, the this compound can be further purified by either vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table provides a comparative overview of common methods for the dihydroxylation of isosafrole, highlighting the trade-offs in terms of yield and by-product formation.
Table 1: Comparison of Isosafrole Dihydroxylation Methods
| Method | Oxidizing System | Typical Solvents & Reagents | Reported Yield of Glycol/Intermediate | Key By-products |
| Standard Performic Acid Oxidation | Performic Acid (H₂O₂ + HCOOH) | Acetone | 50-60% (as monoformyl glycol)[1] | Over-oxidation products, Acetonide adducts[3] |
| Buffered Performic Acid Oxidation | Performic Acid (H₂O₂ + HCOOH) | Dichloromethane, Sodium Bicarbonate | 65-75% (as monoformyl glycol)[1] | Tetrahydrofuran derivatives (approx. 5-10%)[2] |
| Catalytic Osmium Tetroxide Dihydroxylation | Osmium Tetroxide (catalytic) | N-Methylmorpholine N-oxide (NMO), Acetone/Water | Generally high yields are reported for this selective method. | Minimal by-products; potential for over-oxidation if not carefully controlled.[6] |
Experimental Protocols
Protocol 1: High-Yield Buffered Performic Acid Oxidation of Isosafrole
This protocol is designed to maximize the yield of the intermediate monoformyl glycol while minimizing side reactions.[1]
-
Prepare Performic Acid: In a separate vessel, cautiously mix 220g (2.25 mol) of 35% hydrogen peroxide with 290ml (350g, 6.45 mol) of 85% formic acid. Allow the solution to stir for 1 hour before use.
-
Set up the Reaction: In a 2-liter round-bottomed flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, dissolve 230g (1.42 mol) of isosafrole in 550ml of dichloromethane.
-
Add the Buffer: To the stirred isosafrole solution, add 71g (0.82 mol) of sodium bicarbonate.
-
Introduce the Oxidant: Add the prepared performic acid solution dropwise to the isosafrole mixture over a 2-hour period. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Time: Once the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours.
-
Initial Workup: Transfer the reaction mixture to a 2-liter separatory funnel. Separate the layers and wash the organic phase sequentially with water and a dilute aqueous solution of sodium hydroxide (B78521).
-
Isolate the Intermediate: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude isosafrole monoformyl glycol.
-
Hydrolyze to the Glycol: Dissolve the crude intermediate in methanol (B129727) and add a 15% aqueous solution of sulfuric acid. Heat the mixture on a steam bath for 3 hours.
-
Final Extraction: After cooling, extract the product into diethyl ether or ethyl acetate. Wash the combined organic extracts with water and then with a dilute sodium hydroxide solution.
-
Purification: Dry the organic layer, remove the solvent under vacuum, and purify the resulting crude this compound by vacuum distillation.
Protocol 2: Selective Dihydroxylation with Catalytic Osmium Tetroxide
This protocol outlines a general procedure for the selective syn-dihydroxylation of alkenes. Safety Precaution: Osmium tetroxide is extremely toxic and must be handled with appropriate engineering controls and personal protective equipment in a certified fume hood.[5]
-
Reaction Setup: In a round-bottomed flask, dissolve isosafrole (1 equivalent) in a 10:1 mixture of acetone and water.
-
Add the Co-oxidant: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and stir until fully dissolved.
-
Introduce the Catalyst: Carefully add a catalytic amount of osmium tetroxide (e.g., 1 mol%) as a dilute solution in a suitable solvent like toluene.
-
Monitor the Reaction: Stir the mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quench the Reaction: Upon completion, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the mixture vigorously for at least 30 minutes.
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound using column chromatography on silica gel.
Visualizing the Process
The following diagrams illustrate the experimental workflows and the chemical pathways leading to by-product formation.
Caption: A comparative workflow for the synthesis and purification of this compound.
References
- 1. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [erowid.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Resolving co-elution issues in isosafrole glycol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of isosafrole glycol.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges in your chromatographic analysis of this compound.
Question: I am observing peak co-elution in my GC-MS analysis of an this compound sample. What are the likely co-eluents and my first troubleshooting steps?
Answer:
Co-elution in this compound analysis often stems from the presence of structurally similar compounds, which are typically precursors, intermediates, or byproducts from the synthetic route. The most common synthetic pathway to 3,4-Methylenedioxymethamphetamine (MDMA) involves the oxidation of isosafrole to this compound, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Likely Co-eluents:
-
Isosafrole (cis- and trans-isomers): Unreacted starting material.
-
Safrole: A common precursor that may be present as an impurity.
-
3,4-Methylenedioxyphenyl-2-propanone (MDP2P): The subsequent intermediate in the synthesis.
-
Diastereomers of this compound (threo and erythro forms): These may exhibit slightly different chromatographic behavior.
-
Other reaction byproducts: Depending on the synthesis conditions, various other related compounds can be formed.
Initial Troubleshooting Workflow:
A systematic approach to resolving co-elution is crucial. The primary parameters to adjust are the temperature program and the GC column.
dot
Caption: A logical workflow for troubleshooting GC co-elution.
Question: My HPLC analysis on a C18 column shows poor separation of this compound from other components. How can I improve the resolution?
Answer:
For reversed-phase HPLC on a C18 column, optimizing the mobile phase composition is key to resolving co-eluting peaks.
Troubleshooting Steps for HPLC Co-elution:
-
Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration to increase retention and improve separation.
-
Modify Mobile Phase Selectivity:
-
Switch the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa). The different solvent properties can alter the elution order.
-
Adjust the pH of the aqueous phase. For ionizable compounds, small changes in pH can significantly impact retention and selectivity.
-
-
Gradient Optimization:
-
If using an isocratic method, switch to a gradient.
-
If already using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent concentration) in the region where the co-eluting peaks appear.
-
-
Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For polar compounds like this compound, a polar-embedded or a phenyl-hexyl column might provide better selectivity.
dot
Caption: A decision tree for resolving HPLC co-elution.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for GC-MS analysis of this compound?
A1: A good starting point for the GC-MS analysis of this compound and related compounds would be:
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
Oven Temperature Program: 70 °C hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes. This can be adjusted to improve separation as needed.
-
MS Detector: Scan range of 35-550 m/z.
Q2: Can chiral chromatography be used to separate the diastereomers of this compound?
A2: Yes, chiral chromatography is the most effective method for separating diastereomers. While some separation may be achievable on achiral columns with careful method optimization, a chiral stationary phase will provide the best resolution. Both chiral GC and HPLC columns are available and can be employed for this purpose.
Q3: What kind of sample preparation is required for the analysis of this compound?
A3: For GC-MS analysis, a simple liquid-liquid extraction is often sufficient. The sample can be dissolved in a suitable solvent (e.g., methanol) and then extracted with a non-polar solvent like diethyl ether or hexane. For HPLC analysis, the sample can often be diluted in the mobile phase and injected directly after filtration.
Quantitative Data Summary
The following tables provide representative chromatographic data for this compound and related compounds. Note that retention times can vary between instruments and laboratories.
Table 1: Example GC-MS Retention Times
| Compound | Approximate Retention Time (min) | GC Column | Reference Conditions |
| Safrole | 9.5 - 10.5 | 5% Phenyl-methylpolysiloxane | 70°C (2 min), 15°C/min to 300°C (10 min) |
| Isosafrole (cis) | 10.0 - 11.0 | 5% Phenyl-methylpolysiloxane | 70°C (2 min), 15°C/min to 300°C (10 min) |
| Isosafrole (trans) | 10.5 - 11.5 | 5% Phenyl-methylpolysiloxane | 70°C (2 min), 15°C/min to 300°C (10 min) |
| MDP2P | 11.0 - 12.0 | 5% Phenyl-methylpolysiloxane | 70°C (2 min), 15°C/min to 300°C (10 min) |
| This compound | 12.5 - 14.0 | 5% Phenyl-methylpolysiloxane | 70°C (2 min), 15°C/min to 300°C (10 min) |
Table 2: Example HPLC Retention Times
| Compound | Approximate Retention Time (min) | HPLC Column | Mobile Phase |
| Safrole | 8.0 - 9.0 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (60:40) |
| Isosafrole | 8.5 - 9.5 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (60:40) |
| This compound | 4.0 - 5.0 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (60:40) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Related Impurities
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Transfer 1 mL of the solution to a vial and add 1 mL of diethyl ether.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper ether layer to a clean GC vial for analysis.
-
-
Instrumentation:
-
Use a gas chromatograph equipped with a mass selective detector.
-
Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
-
GC-MS Conditions:
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the inlet temperature to 250°C with a split ratio of 50:1.
-
Set the oven temperature program as follows: initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Set the MS transfer line temperature to 280°C.
-
Acquire data in full scan mode from m/z 40 to 450.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library and their retention times with those of known standards.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 50:50).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
Use an HPLC system with a UV detector.
-
Install a 4.6 x 150 mm, 5 µm C18 column.
-
-
HPLC Conditions:
-
Set the mobile phase as a mixture of Acetonitrile and Water (50:50 v/v).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detector to monitor at 235 nm and 285 nm.
-
Inject 10 µL of the sample.
-
-
Data Analysis:
-
Identify and quantify peaks by comparing their retention times and UV spectra with those of analytical standards.
-
Technical Support Center: Trace Level Detection of Isosafrole Glycol
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the trace level detection of isosafrole glycol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace detection important?
A: this compound (3,4-methylenedioxyphenylpropane-1,2-diol) is a diol intermediate in the chemical synthesis pathway from isosafrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1] Since MDP2P is a primary precursor for the illicit synthesis of MDMA (ecstasy), monitoring for this compound at trace levels is crucial for forensic chemistry, law enforcement, and in regulatory settings to track the diversion and synthesis of controlled substances.[1][2] Its detection can serve as an indicator of a specific synthetic route being used.[3]
Q2: What are the primary analytical methods for detecting this compound at trace levels?
A: Due to its polar nature, trace level detection of this compound typically requires highly sensitive and selective instrumentation. The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique, but often requires a derivatization step to convert the polar glycol into a more volatile and thermally stable compound, improving its chromatographic behavior.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly suitable for analyzing polar compounds directly from complex matrices.[6][7] Derivatization can also be employed to enhance sensitivity and chromatographic retention.[6][7][8]
Q3: Is derivatization necessary for the analysis of this compound?
A: Derivatization is highly recommended, especially for GC-MS, and can be beneficial for LC-MS/MS. Glycols are polar and can exhibit poor peak shape (tailing) and low volatility in GC systems.[9] Derivatization converts the polar hydroxyl (-OH) groups into less polar esters or ethers, which improves volatility, thermal stability, and chromatographic performance.[5][10] For LC-MS/MS, derivatization can increase hydrophobicity (improving retention on reversed-phase columns) and enhance ionization efficiency.[6][8] Common derivatizing agents for glycols include benzoyl chloride (Schotten-Baumann reaction) and silylating agents like BSTFA.[5][6][7]
Q4: What are "matrix effects" and how do they impact the analysis of this compound?
A: A "matrix" refers to all the components in a sample apart from the analyte of interest.[11] Matrix effects occur when these co-extracted components interfere with the analyte's ionization in the mass spectrometer source, leading to either signal suppression (lower response) or enhancement (higher response).[11][12] This can significantly compromise the accuracy and precision of quantitative results.[11] Given that this compound is often detected in complex samples (e.g., seized materials, environmental samples), matrix effects are a major challenge that must be addressed through robust sample preparation, the use of internal standards, or matrix-matched calibration.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Analyte Peak | 1. Inefficient Extraction: The solvent may not be suitable for the polar nature of this compound. 2. Analyte Degradation: Sample may be unstable under the storage or experimental conditions. 3. Incomplete Derivatization: Reaction conditions (time, temperature, reagent concentration) may be suboptimal. 4. Instrumental Issues: Low sensitivity of the detector, leak in the system, or incorrect MS parameters. 5. Severe Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal.[11][12] | 1. Optimize extraction using a more polar solvent or a solvent mixture. Consider Solid Phase Extraction (SPE) for cleanup and concentration.[13][14] 2. Verify sample integrity. Store samples in a cool, dark place and analyze them promptly. 3. Optimize the derivatization protocol. Ensure reagents are fresh and the reaction environment is anhydrous if required (e.g., for silylation).[5] 4. Perform instrument tuning and calibration. Run a system suitability test with a known standard. 5. Improve sample cleanup, dilute the sample, or use an isotopically labeled internal standard to compensate for the effect.[12] |
| Poor Peak Shape (Tailing) | 1. Active Sites (GC): Free silanol (B1196071) groups in the GC inlet liner or column can interact with the polar hydroxyl groups of the underivatized glycol.[10] 2. Incompatible Solvent (LC): The sample is dissolved in a solvent much stronger than the initial mobile phase, causing distortion. 3. Column Overload: The concentration of the analyte is too high for the column's capacity. 4. Column Degradation: The stationary phase of the column is damaged. | 1. Use a deactivated or Ultra Inert inlet liner and GC column. Ensure complete derivatization to mask polar groups.[10] 2. Reconstitute the final extract in the initial mobile phase or a weaker solvent. 3. Dilute the sample. 4. Replace the GC or LC column. Using a guard column can extend the analytical column's lifetime.[15] |
| High Background Noise / Interfering Peaks | 1. Matrix Interference: Complex sample matrix introduces many co-eluting compounds.[12] 2. Contamination: Contaminated solvents, glassware, or reagents. 3. Carryover: Residue from a previous, more concentrated sample is still in the injection port, syringe, or column. | 1. Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE).[13][16] 2. Use high-purity (e.g., HPLC or MS-grade) solvents and thoroughly clean all glassware. Run a solvent blank to identify sources of contamination. 3. Inject solvent blanks between samples. Develop a robust needle/injector wash method using a strong solvent.[17] |
| Inconsistent Retention Times | 1. LC System Fluctuation: Unstable pump pressure or solvent composition. 2. GC System Fluctuation: Inconsistent oven temperature programming or carrier gas flow. 3. Column Aging: The column's stationary phase is degrading over time. 4. Matrix Effects: High concentrations of matrix components can slightly alter the analyte's interaction with the stationary phase. | 1. Purge and prime the LC pumps. Check for leaks in the system. 2. Verify GC oven temperature accuracy and carrier gas flow settings. 3. Replace the column or use a retention time locking feature if available. 4. Improve sample cleanup to reduce the matrix load on the column. |
Quantitative Data Summary
Direct quantitative data for this compound is not widely published. The following table summarizes performance metrics for the analysis of related glycols and isosafrole using GC and LC-based methods, which can serve as a benchmark for method development.
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| Ethylene Glycol, Propylene Glycol, etc. | LC-ESI-MS/MS (with derivatization) | 0.18 - 1.1 mg/L | 0.4 - 2.3 mg/L | Serum | [7] |
| Ethylene Glycol, Propylene Glycol, etc. | HPLC-UV (with derivatization) | 1 mg/L | 2 mg/L | Water | [9] |
| Ethylene Glycol, Propylene Glycol, etc. | HPLC-ESI-MS (with derivatization) | 10 - 25 µg/L | 20 - 50 µg/L | Water | [9] |
| Ethylene Glycol, Propylene Glycol, etc. | GC-MS | 2.46 - 4.41 µg/mL | 7.46 - 13.37 µg/mL | Cough Syrup | |
| Isosafrole | GC | 0.25 µg/mL | Not Specified | Soft Drinks | [18] |
Experimental Protocols
Disclaimer: The following are generalized protocols adapted from methods for similar polar analytes. They must be optimized and validated for the specific application and matrix.
Protocol 1: LC-MS/MS Method with Derivatization
This protocol is adapted from methods used for the trace analysis of various glycols in aqueous and biological matrices.[6][7]
-
Internal Standard Spiking: Spike 1 mL of the sample with an appropriate internal standard (e.g., an isotopically labeled analog of this compound, if available, or a related glycol not present in the sample).
-
Sample Extraction (if needed for complex matrices):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove major interferences. For SPE, a polar sorbent like silica (B1680970) or diol can be used for polar analytes in non-polar matrices.[14][16]
-
-
Derivatization (Schotten-Baumann Reaction):
-
To the 1 mL sample, add 700 µL of 30% NaOH and 20 µL of benzoyl chloride.
-
Vortex vigorously for 10 minutes.
-
Add 1 mL of pentane (B18724) (or another suitable non-polar solvent), vortex, and collect the organic (upper) layer.
-
Repeat the pentane extraction and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for the benzoylated this compound derivative must be determined by infusing a standard.
-
Protocol 2: GC-MS Method with Derivatization
This protocol is adapted from general methods for analyzing glycols by GC-MS.[4][5]
-
Sample Preparation & Extraction:
-
Extract the sample using an appropriate solvent. For solid samples, a solvent extraction followed by cleanup may be necessary. For aqueous samples, LLE or SPE can be used.
-
Evaporate the extract to complete dryness. It is critical to remove all water, as it will quench silylating reagents.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for trace quantification.
-
Visualizations
Caption: General workflow for trace level detection of this compound.
Caption: Troubleshooting logic tree for low or no analyte signal.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Glycols method for GCMS or UPLC? - Chromatography Forum [chromforum.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of eight glycols in serum using LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. jfda-online.com [jfda-online.com]
Technical Support Center: Scaling Up Isosafrole Glycol Synthesis
Disclaimer: The synthesis of isosafrole glycol involves regulated chemicals and potentially hazardous reactions. All experiments should be conducted by qualified professionals in a well-equipped laboratory, adhering to all applicable laws and safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times.[1][2][3][4]
This guide provides technical information for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound from isosafrole?
A1: The most common method is the peracid oxidation of the alkene (propenylbenzene) in isosafrole.[5][6] A peracid, such as performic or peracetic acid, is used to transfer an oxygen atom to the double bond of isosafrole, forming an epoxide intermediate.[5][6] This strained epoxide ring is then opened by an acid (like formic acid, which is present in the reaction mixture) to yield the glycol, often as a monoester (e.g., isosafrole monoformyl glycol).[5][6]
Q2: What are the common peracids used for this synthesis, and what are the trade-offs?
A2:
-
Performic Acid: Generated in situ from formic acid and hydrogen peroxide, it is highly reactive and cost-effective.[5][7] However, it is unstable and must be prepared immediately before use.[7] High temperatures and acidity can lead to side reactions.[5]
-
Peracetic Acid: Prepared from acetic acid and hydrogen peroxide, often with a strong acid catalyst like sulfuric acid.[5] It is less acidic than performic acid, which can sometimes reduce over-oxidation byproducts.[5]
-
m-Chloroperbenzoic acid (m-CPBA) & Magnesium monoperoxyphthalate (MMPP): These are more stable, solid peracids often used in small-scale laboratory settings for their reliability.[5] However, their high molecular weight and cost make them less practical for large-scale pilot production.[5]
Q3: What are the main byproducts and impurities I should be aware of when scaling up?
A3: During the peracid oxidation of isosafrole, several byproducts can form. These include unreacted isosafrole, the intermediate epoxide, and over-oxidation products like piperonylic acid and piperonylacetic acid.[5][6] If acetone (B3395972) is used as a cosolvent, it can react with the peracid to form unstable acetone peroxides, which are explosive.[5] The choice of solvent can significantly influence the product distribution.[8]
Q4: How does temperature control impact the synthesis at a larger scale?
A4: Temperature control is critical. The oxidation of isosafrole is an exothermic reaction.[8][9] What is easily managed in a small lab flask with an ice bath can become a runaway reaction in a large reactor.[9][10] Poor heat dissipation in larger volumes can lead to localized overheating, which increases the rate of side reactions and impurity formation, ultimately lowering the yield and purity of the final product.[5][10] A pilot-scale reactor must have an efficient cooling system to maintain the optimal reaction temperature.[10]
Q5: What are the key challenges when moving from a lab magnetic stirrer to a pilot plant's mechanical agitator?
A5: Mixing efficiency is a major scale-up challenge.[10] A magnetic stir bar provides adequate mixing in a small flask, but this method is ineffective for larger volumes. Mechanical agitators are used in pilot plants, but improper design or speed can lead to "dead zones" with poor mixing.[10] This can cause localized concentration spikes of reactants, leading to uneven reaction rates and an increase in byproducts. The geometry of the reactor and the type of impeller must be carefully selected to ensure homogenous mixing of the multiphasic reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature too low.2. Over-oxidation: Reaction temperature too high, or reaction mixture too acidic.[5]3. Poor Mixing: Inefficient stirring leading to localized reactant concentrations.[10]4. Loss during Workup: Emulsion formation during extraction or product loss during purification steps.[11] | 1. Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Gradually increase the temperature, ensuring it remains within the recommended range.2. Control Temperature & pH: Use a reactor with efficient cooling to maintain the target temperature. Consider buffering the reaction mixture with a weak base like sodium bicarbonate to reduce over-oxidation.[5]3. Improve Agitation: For pilot-scale, select an appropriate impeller and agitation speed to ensure a homogenous mixture. Baffles within the reactor can also improve mixing.4. Refine Workup Protocol: Use brine washes to break emulsions. Ensure phase separation is complete before proceeding. |
| Product Purity Issues (e.g., presence of byproducts) | 1. Side Reactions: As mentioned above, high temperatures and incorrect pH can lead to byproducts.[5]2. Solvent Effects: The choice of solvent can alter the product distribution. For example, using acetone can lead to the formation of the diol acetonide.[8]3. Inefficient Purification: The purification method (e.g., distillation, crystallization) may not be effectively removing certain impurities. | 1. Strictly Control Reaction Parameters: Maintain optimal temperature and consider using a buffered system.[5]2. Solvent Selection: If byproducts are an issue, consider alternative co-solvents like dichloromethane (B109758) or tetrahydrofuran, and evaluate their impact on the reaction profile.[7]3. Optimize Purification: Recrystallization from a suitable solvent system can be effective for purifying solid glycol. For liquid products, fractional distillation under vacuum is often necessary.[11] |
| Runaway Reaction / Poor Temperature Control | 1. Exothermic Reaction: The oxidation is highly exothermic.[8][9]2. Addition Rate Too Fast: Adding the peracid solution too quickly can overwhelm the cooling capacity of the system.3. Inadequate Cooling: The reactor's cooling system is insufficient for the scale of the reaction.[10] | 1. Controlled Addition: Add the oxidizing agent dropwise or via a syringe pump, carefully monitoring the internal temperature.[6]2. Sufficient Cooling: Ensure the reactor's cooling jacket and chiller are appropriately sized for the reaction volume and expected heat output.3. Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and downstream processing. |
| Difficulty in Isolating the Product | 1. Product is an Oil: The glycol or its ester may be a viscous oil rather than a crystalline solid, making handling difficult.[11]2. Emulsion Formation: Vigorous mixing during aqueous washes can create stable emulsions, trapping the product. | 1. Purification Technique: If the product is an oil, purification via vacuum distillation or column chromatography may be necessary.[11]2. Breaking Emulsions: Add a saturated NaCl (brine) solution during the workup to help break emulsions. Allow sufficient time for layers to separate. |
Quantitative Data Summary
This table summarizes typical reaction parameters found in laboratory-scale synthesis protocols. These should be considered starting points for pilot-scale optimization.
| Parameter | Value / Range | Source(s) | Notes |
| Reactant Ratio (Isosafrole:H₂O₂) | ~1 : 1.6 (molar) | [6] | An excess of hydrogen peroxide is typically used to drive the reaction to completion. |
| Reactant Ratio (H₂O₂:Formic Acid) | ~1 : 2.9 (molar) | [6] | Formic acid is often used in large excess, acting as both a reagent and a solvent.[5] |
| Reaction Temperature | 5 - 40°C | [5][6] | The addition of the oxidant is often done at a lower temperature, with the reaction then allowed to proceed at room temperature.[6] Temperature should not exceed 40°C to minimize side reactions.[5] |
| Reaction Time | 16+ hours | [5][6][8] | The reaction is typically stirred for an extended period to ensure completion. |
| Typical Yield (Lab Scale) | 50 - 60% (unoptimized) | [5][6] | Yields can be improved by 20-25% with careful control of temperature and pH.[5] |
Experimental Protocol: Peracid Oxidation of Isosafrole
This protocol describes a common laboratory method for the synthesis of this compound monoformate.
Materials:
-
Isosafrole (32.4 g)
-
30% Hydrogen Peroxide (34 g)
-
80% Formic Acid (150 g)
-
Acetone (120 mL)
-
Dichloromethane (DCM)
-
5% Sodium Hydroxide (B78521) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Performic Acid: In a flask equipped with a magnetic stirrer and placed in a cooling bath, slowly add 34 g of 30% hydrogen peroxide to 150 g of 80% formic acid. Stir the solution for 1 hour, allowing the performic acid to form in situ.[7]
-
Reactant Solution: In a separate flask, dissolve 32.4 g of isosafrole in 120 mL of acetone.[5]
-
Reaction: Cool the performic acid solution. Slowly, and in a dropwise manner, add the isosafrole-acetone solution to the stirred performic acid. The rate of addition should be controlled to maintain the internal reaction temperature below 40°C. Use an external cooling bath as needed. This addition may take over an hour.[5]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for 16 hours. An external water bath can be used to prevent the slow exothermic reaction from causing excessive heating.[5] The solution will typically change color from orange to deep red.[5]
-
Workup - Quenching and Extraction: (Caution: Perform in a fume hood). Slowly pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash sequentially with water, 5% sodium hydroxide solution (to remove residual formic acid), and finally with a saturated brine solution (to help break any emulsions).[11]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil, which is primarily the isosafrole monoformyl glycol.[11]
Scale-Up Considerations:
-
Heat Management: For pilot scale, the reaction must be performed in a jacketed glass reactor with an overhead stirrer and a powerful cooling system.
-
Reagent Addition: Use a calibrated pump for the controlled, dropwise addition of the isosafrole solution.
-
Safety: The use of acetone can form explosive peroxides; consider alternative co-solvents for larger scales.[5] Performic acid is a strong, unstable oxidizer and should be handled with extreme care.
Visualizations
Reaction Pathway
Caption: Chemical pathway for the synthesis of this compound.
Scale-Up Workflow
Caption: Logical workflow for scaling up chemical synthesis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. iigtchem.com [iigtchem.com]
- 5. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [erowid.org]
- 6. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [designer-drug.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. problem with performic yields , Hive Methods Discourse [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Isosafrole and Isosafrole Glycol Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism, toxicology, and forensic analysis, the availability of well-characterized analytical standards is paramount for accurate quantification and identification of target analytes. Isosafrole, a precursor in the synthesis of various compounds, and its metabolite, isosafrole glycol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol), are of significant interest to the scientific community. While analytical standards for isosafrole are commercially available, a fully characterized and validated standard for this compound is not readily accessible.
This guide provides a comparative overview of a commercially available isosafrole analytical standard and outlines a comprehensive framework for the in-house characterization and validation of an this compound standard. The methodologies presented are based on established analytical techniques and regulatory guidelines, offering a practical approach for researchers who may need to synthesize and qualify their own this compound standard.
Quantitative Data Summary
The following tables summarize the typical characterization data for a commercially available isosafrole analytical standard and the target specifications for a newly synthesized and validated this compound standard.
Table 1: Characterization of Isosafrole Analytical Standard
| Parameter | Method | Specification |
| Identity | ||
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Identification by ¹H NMR | ¹H NMR Spectroscopy | Conforms to the structure of isosafrole |
| Identification by ¹³C NMR | ¹³C NMR Spectroscopy | Conforms to the structure of isosafrole |
| Identification by MS | GC-MS | Mass spectrum corresponds to isosafrole |
| Identification by FTIR | FTIR Spectroscopy | IR spectrum corresponds to isosafrole |
| Purity | ||
| Purity by GC-FID | Gas Chromatography | ≥ 99.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits |
| Concentration | ||
| Concentration (for solution) | Gravimetry/HPLC | Provided with uncertainty on CoA |
Table 2: Target Validation Parameters for this compound Standard
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| Appearance | Visual Inspection | Colorless to white solid/viscous oil |
| Identification by ¹H NMR | ¹H NMR Spectroscopy | Conforms to the structure of this compound |
| Identification by ¹³C NMR | ¹³C NMR Spectroscopy | Conforms to the structure of this compound |
| Identification by MS | LC-MS or GC-MS | Mass spectrum corresponds to this compound |
| Identification by FTIR | FTIR Spectroscopy | IR spectrum corresponds to this compound |
| Purity | ||
| Purity by HPLC-UV/MS | HPLC | ≥ 98.0% |
| Purity by GC-FID | Gas Chromatography | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Assay | ||
| Assay vs. Reference Std. | qNMR or Mass Balance | 98.0% - 102.0% |
Experimental Protocols
Detailed methodologies for the key experiments required for the characterization and validation of isosafrole and this compound standards are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). Start with 60% A, decrease to 20% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to unambiguously assign the structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.6 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
-
Instrumentation: FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.
-
Method: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Visualizations
Isosafrole Metabolism and Synthesis of this compound
The following diagram illustrates the metabolic pathway of isosafrole leading to the formation of this compound and a simplified synthetic route for its preparation.
A Comparative Analysis of Isosafrole Glycol and Safrole Glycol for Researchers
This guide provides a detailed comparative analysis of isosafrole glycol and safrole glycol, compounds of significant interest in the fields of toxicology, pharmacology, and synthetic chemistry. While both are diol derivatives of the phenylpropanoids isosafrole and safrole, respectively, their structural differences impart distinct chemical and biological properties. This document summarizes their synthesis, physicochemical characteristics, and known biological interactions, supported by experimental data and methodologies.
Chemical Structures and Properties
This compound and safrole glycol are structurally similar, differing only in the position of the propenyl side chain on the benzene (B151609) ring. This subtle difference, however, can influence their reactivity and interaction with biological systems.
A summary of their known physicochemical properties is presented in Table 1. Data for these specific glycols is limited in publicly available literature, and therefore, some properties are inferred from their parent compounds, isosafrole and safrole.
Table 1: Physicochemical Properties of this compound and Safrole Glycol
| Property | This compound | Safrole Glycol |
| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)propane-1,2-diol | 1-(1,3-Benzodioxol-5-yl)propane-2,3-diol |
| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol [1] | 196.20 g/mol |
| Appearance | Not explicitly documented; likely a viscous liquid or solid | Not explicitly documented; likely a viscous liquid or solid |
| Solubility | Not explicitly documented; expected to be more water-soluble than isosafrole | Slightly soluble in propylene (B89431) glycol (as safrole)[2][3][4]. Insoluble in glycerol (B35011) (as safrole)[2][3][4]. |
| Boiling Point | Not explicitly documented | Not explicitly documented |
| Melting Point | Not explicitly documented | Not explicitly documented |
Synthesis and Experimental Protocols
The synthesis of these glycols is primarily achieved through the oxidation of the parent compounds, isosafrole and safrole.
Synthesis of this compound
This compound is commonly synthesized via the performic acid oxidation of isosafrole. This reaction proceeds through an epoxide intermediate which is subsequently hydrolyzed to the corresponding diol.
Experimental Protocol: Performic Acid Oxidation of Isosafrole
-
Preparation of Performic Acid: A mixture of 30% hydrogen peroxide and 96% formic acid is prepared and allowed to react, typically with cooling.
-
Oxidation of Isosafrole: Isosafrole is dissolved in a suitable solvent, such as acetone (B3395972) or tetrahydrofuran. The pre-formed performic acid solution is then added dropwise to the isosafrole solution while maintaining a low temperature with an ice bath.
-
Reaction Monitoring: The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which may contain this compound along with other byproducts. Further purification can be achieved through column chromatography.
The workflow for this synthesis is illustrated in the following diagram.
Synthesis of Safrole Glycol
Safrole glycol, also known as safrole dihydrodiol, is synthesized through the epoxidation of safrole followed by hydrolysis of the resulting epoxide.
Experimental Protocol: Epoxidation and Hydrolysis of Safrole
-
Epoxidation: Safrole is reacted with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, to form safrole epoxide. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at a controlled temperature.
-
Hydrolysis: The formed safrole epoxide is then subjected to hydrolysis, which can be catalyzed by either acid or base, to open the epoxide ring and form the trans-1,2-diol (safrole glycol).[5]
-
Purification: The resulting safrole glycol is then purified from the reaction mixture using standard techniques like extraction and chromatography.
The general workflow is depicted below.
Biological Activity and Metabolism
Both safrole and isosafrole are known to be metabolized in vivo by the cytochrome P450 enzyme system.[6] A key metabolic pathway for safrole involves the formation of safrole-2',3'-oxide (safrole epoxide), which is then hydrolyzed by epoxide hydrolase to the corresponding dihydrodiol (safrole glycol).[7][8] This diol can be further metabolized and excreted.[7]
The metabolism of isosafrole is also known to proceed via an epoxide-diol pathway.[9] While the specific biological activities of the isolated glycols have not been extensively studied, their formation represents a significant step in the detoxification and elimination of safrole and isosafrole from the body. Dihydrodiols are generally more water-soluble than their parent compounds, facilitating their excretion.[10] However, it is important to note that dihydrodiol metabolites are not always inert and can sometimes exhibit their own biological activities or be further metabolized to reactive species.[10]
The metabolic pathway leading to the formation of safrole glycol is illustrated below.
Comparative Summary and Future Directions
A direct, quantitative comparison of this compound and safrole glycol is challenging due to the limited availability of published experimental data. The primary focus of existing research has been on their parent compounds.
Key Inferences:
-
Synthesis: Both glycols can be synthesized from their respective parent alkenes via epoxidation and subsequent hydrolysis. The specific reagents and conditions will influence the yield and purity of the final products.
-
Metabolism: The formation of these glycols is a recognized metabolic pathway for both safrole and isosafrole, representing a detoxification step that increases water solubility and facilitates excretion.
-
Biological Activity: While the parent compounds, safrole and isosafrole, have been studied for their biological activities, including toxicity and carcinogenicity, the specific contributions of their glycol metabolites are not well-defined.[11][12] It is plausible that the structural differences between this compound and safrole glycol could lead to different rates of formation, further metabolism, and biological interactions, but this remains to be experimentally verified.
Future Research:
To provide a more comprehensive comparative analysis, future research should focus on:
-
The isolation and full physicochemical characterization of both this compound and safrole glycol.
-
Direct comparative studies of their in vitro and in vivo toxicity.
-
Investigation of their specific interactions with key metabolic enzymes and cellular targets.
-
Elucidation of their complete metabolic fate and the biological activities of any subsequent metabolites.
This guide serves as a summary of the currently available information. As new research emerges, a more detailed and direct comparison of these two interesting compounds will become possible.
References
- 1. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of the 2',3'-allylic epoxides of allylbenzene, estragole, eugenol, and safrole by both microsomal and cytosolic epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Safrole | C10H10O2 | CID 5144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]
- 7. Safrole - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Chapter 5 - The Main Precursors [chemistry.mdma.ch]
- 10. Toxicological significance of dihydrodiol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Isosafrole Glycol: A Comparative Guide to Mass Spectral Libraries
For researchers, scientists, and drug development professionals, the accurate identification of compounds is paramount. This guide provides an objective comparison of major mass spectral libraries for the identification of isosafrole glycol, a metabolite of the controlled substance precursor isosafrole. The comparison is supported by a detailed experimental protocol for acquiring mass spectra of this compound.
The rapid and accurate identification of novel psychoactive substances and their metabolites is a significant challenge in forensic and clinical toxicology. Mass spectrometry coupled with extensive spectral libraries is the go-to analytical technique for this purpose. This guide focuses on this compound, a key metabolite of isosafrole, and evaluates the utility of prominent mass spectral libraries in its identification.
Comparative Analysis of Mass Spectral Libraries
The identification of an unknown compound using mass spectrometry relies heavily on the quality and comprehensiveness of the spectral library used for comparison. Here, we compare three major libraries: the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the Mass Spectra of Designer Drugs (MSDD) library.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | Mass Spectra of Designer Drugs (MSDD) | Cayman Spectral Library |
| Total Spectra (approx.) | > 394,000 EI spectra[1] | > 1.18 million EI spectra[2] | > 36,360 EI spectra[3] | > 2,750 EI spectra[4] |
| Unique Compounds (approx.) | > 341,600[1] | > 950,200[2] | > 27,500[3] | Not specified |
| This compound Presence | Confirmed[5] | High Likelihood | High Likelihood | Possible |
| Primary Focus | General purpose, broad compound coverage[6] | Comprehensive general purpose[7][8] | Designer drugs, pharmaceuticals, and related substances[3] | Emerging forensic drug standards[4] |
| Strengths | Rigorously evaluated spectra, widely used and recognized.[6] | Largest commercially available collection, high probability of finding a match for a wide variety of compounds.[2][8] | Highly specialized for novel psychoactive substances and their metabolites.[3] | Focused on newly synthesized novel psychoactive substances.[4] |
| Weaknesses | May have fewer entries for very new or obscure designer drugs compared to specialized libraries. | The vast size can sometimes lead to multiple low-quality hits that require careful evaluation. | Smaller overall size compared to general-purpose libraries. | The smallest of the compared libraries, with a narrower focus. |
Key Observations:
-
The NIST/EPA/NIH Mass Spectral Library is a foundational resource, and the presence of this compound's mass spectrum within it is confirmed.[5] Its strength lies in the high quality and reliability of its spectra.
-
The Wiley Registry of Mass Spectral Data offers the most extensive collection of spectra, significantly increasing the probability of identifying a broad range of compounds.[2][7][8] Given its size, it is highly probable that it contains an entry for this compound.
-
The Mass Spectra of Designer Drugs (MSDD) library, while smaller in overall size, is highly specialized and curated to include novel psychoactive substances and their metabolites.[3] This makes it a critical resource for forensic and toxicology labs, and it is very likely to contain a high-quality spectrum of this compound.
-
The Cayman Spectral Library is a valuable, free resource that is continuously updated with spectra of new forensic drug standards.[4] Its inclusion of this compound would be dependent on its emergence as a compound of interest in the forensic community.
For the definitive identification of this compound, a combined approach utilizing a comprehensive general-purpose library like NIST or Wiley, supplemented by a specialized library such as MSDD, is recommended. This ensures both broad coverage and focused expertise on relevant compound classes.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the glycol functional groups, derivatization is often employed to improve chromatographic performance and produce more characteristic mass spectra.
1. Sample Preparation and Derivatization:
-
Objective: To prepare a volatile derivative of this compound suitable for GC-MS analysis.
-
Procedure:
-
Accurately weigh 1 mg of the this compound standard or the dried sample extract into a glass vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Add 100 µL of a derivatizing agent. A common choice for glycols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or a suitable split ratio for more concentrated samples.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
-
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show a peak corresponding to the derivatized this compound.
-
The mass spectrum of this peak is then extracted and compared against the entries in the selected mass spectral libraries.
-
The quality of the match is typically evaluated using a "match factor" or "reverse match factor," which is a numerical score indicating the similarity between the experimental and library spectra. A high match factor (typically >800 out of 1000) suggests a good match.
Visualizing the Workflow
The process of identifying an unknown compound like this compound using a mass spectral library can be visualized as a logical workflow.
Caption: Workflow for this compound Identification.
Signaling Pathways and Logical Relationships
The identification process relies on a logical comparison of the fragmentation patterns of the unknown analyte with known compounds in the database.
Caption: Logic of Mass Spectral Library Matching.
By following a robust experimental protocol and utilizing a combination of comprehensive and specialized mass spectral libraries, researchers can confidently identify this compound and other related compounds, aiding in forensic investigations, clinical toxicology, and drug development research.
References
- 1. acs.org [acs.org]
- 2. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 3. Mass Spectra of Designer Drugs 2025 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 7. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. static.mascom-bremen.de [static.mascom-bremen.de]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isosafrole Glycol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of isosafrole glycol, a key metabolite of isosafrole, is critical in toxicological studies and drug metabolism research. The cross-validation of analytical methods is a fundamental step to ensure the reliability, reproducibility, and overall validity of experimental data. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines detailed experimental protocols and presents a comparative summary of their performance data to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. This method offers high chromatographic resolution and is often considered a gold standard for the identification of unknown compounds through spectral library matching.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can directly analyze a wide range of compounds, including those that are non-volatile and thermally labile, without the need for derivatization.[1] This technique is known for its high sensitivity and is particularly well-suited for the analysis of metabolites in complex biological matrices.[1]
Data Presentation: Performance Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99[2] | > 0.999[3] |
| Accuracy (% Recovery) | 80.23–115.41%[4] | 95 - 105%[3] |
| Precision (% RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[4] | Intra-day: 2.6 - 6.4% Inter-day: 3.8 - 7.3%[3] |
| Limit of Detection (LOD) | ~0.1 mg·kg⁻¹[5] | 0.18 - 1.1 mg/L[6] |
| Limit of Quantitation (LOQ) | Not specified | 0.4 - 2.3 mg/L[6] |
| Derivatization | Typically Required | Not Required |
| Sample Throughput | Moderate | High |
| Specificity | High | Very High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are generalized based on established methods for the analysis of glycols and related metabolites.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound to a more volatile silyl (B83357) derivative before GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the solvent and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[7]
-
Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Extraction: Extract the sample with a suitable solvent mixture (e.g., methanol/water).
-
Purification: Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-product ion transitions for this compound.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway leading to this compound and the workflow for cross-validating the analytical methods.
Metabolic activation of isosafrole to this compound.
Workflow for the cross-validation of analytical methods.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. GC-MS Determination of Safrole and Coumarin in Tobacco Essence [mat-test.com]
- 6. Analysis of eight glycols in serum using LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Isosafrole Glycol in Focus: A Comparative Analysis of Diol Reactivity in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of isosafrole glycol's performance in chemical reactions against other structurally similar diols, supported by experimental data and detailed methodologies. By examining the nuances of their reactivity, this document aims to inform the rational selection of diols in synthetic chemistry.
This compound, a vicinal diol with a distinct methylenedioxyphenyl group, serves as a key intermediate in the synthesis of various compounds, including the precursor molecule 3,4-Methylenedioxyphenyl-2-propanone (MDP2P). Understanding its reactivity in comparison to other diols, such as the aliphatic 1,2-propanediol and the simple aromatic styrene (B11656) glycol, is crucial for optimizing synthetic routes and exploring novel chemical transformations. This comparison will focus on oxidation reactions, a common transformation for diols.
Performance Comparison in Oxidation Reactions
The oxidation of vicinal diols can proceed via two primary pathways: cleavage of the carbon-carbon bond between the hydroxyl groups to yield aldehydes or ketones, or oxidation of one or both hydroxyl groups to form alpha-hydroxy ketones or diketones. The reaction pathway and efficiency are highly dependent on the structure of the diol and the oxidizing agent employed.
Here, we compare the performance of this compound, 1,2-propanediol, and styrene glycol in representative oxidation reactions.
| Diol | Oxidizing Agent | Product(s) | Yield | Reference |
| This compound | Periodic Acid (HIO₄) | Piperonal (B3395001) and Acetaldehyde | High (qualitative) | [General reaction for vicinal diols] |
| 1,2-Propanediol | Potassium Permanganate (B83412) (KMnO₄) | Acetaldehyde and Acetic Acid | Not specified | [1][2] |
| Styrene Glycol | Collins Reagent | Phenylglyoxal (B86788) | Good (qualitative) | [General reaction for 1,2-diols] |
| 1-Phenyl-1,2-propanediol | Baker's Yeast (enantioselective oxidation) | (-)-(S)-1-phenyl-2-hydroxy-1-propanone | 64% (isolated) | Not found in search results |
Key Observations:
-
This compound: The presence of the aromatic ring and the methylenedioxy group in this compound influences its reactivity. Oxidative cleavage with periodic acid is expected to be a high-yielding reaction, a characteristic of vicinal diols[3]. This reaction breaks the C-C bond between the two hydroxyl groups to form piperonal and acetaldehyde.
-
1,2-Propanediol: As a simple aliphatic vicinal diol, 1,2-propanediol undergoes oxidation with strong oxidizing agents like potassium permanganate. Kinetic studies have shown that the reaction is first order with respect to both the diol and the permanganate[1][2]. The products are typically the result of C-C bond cleavage.
-
Styrene Glycol: This diol possesses a simple phenyl group. Its oxidation with a milder reagent like the Collins reagent can selectively oxidize one of the hydroxyl groups to yield phenylglyoxal without cleaving the C-C bond[4]. The aromatic ring's electronic effects play a role in the reaction's outcome.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are representative protocols for the oxidation of the discussed diols.
Protocol 1: Oxidative Cleavage of a Vicinal Diol with Periodic Acid (General Procedure)
This protocol describes a general method for the oxidative cleavage of vicinal diols, applicable to this compound.
Materials:
-
Vicinal diol (e.g., this compound)
-
Periodic Acid (HIO₄)
-
Solvent (e.g., Tetrahydrofuran (THF), water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Dissolve the vicinal diol in a suitable solvent (e.g., THF).
-
Add an aqueous solution of periodic acid to the diol solution at room temperature.
-
Stir the reaction mixture for a specified time (typically 1-2 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Oxidation of 1,2-Propanediol with Potassium Permanganate
This protocol is based on kinetic studies of the oxidation of 1,2-propanediol.
Materials:
-
1,2-Propanediol
-
Potassium Permanganate (KMnO₄)
-
Sulfuric Acid (H₂SO₄) (for acidic medium)
-
Distilled water
Procedure:
-
Prepare aqueous solutions of 1,2-propanediol and potassium permanganate of known concentrations.
-
In a reaction vessel, mix the 1,2-propanediol solution with a solution of sulfuric acid to create an acidic medium.
-
Initiate the reaction by adding the potassium permanganate solution to the diol solution under constant stirring.
-
Monitor the disappearance of the purple color of the permanganate ion spectrophotometrically at 525 nm to determine the reaction rate.
-
The reaction products can be identified by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Protocol 3: Oxidation of an Alcohol with Collins Reagent (General Procedure)
This protocol outlines a general procedure for the oxidation of alcohols, applicable to the oxidation of styrene glycol.
Materials:
-
Alcohol (e.g., Styrene Glycol)
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and pyridine.
-
Carefully add chromium trioxide to the stirred solution. The formation of the burgundy-colored Collins reagent will be observed.
-
Add a solution of the alcohol in dichloromethane to the Collins reagent mixture.
-
Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filtrate with aqueous solutions of sodium bicarbonate, hydrochloric acid (dilute), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: Comparative oxidation pathways of different vicinal diols.
Caption: A generalized experimental workflow for diol oxidation.
Conclusion
The reactivity of this compound in oxidation reactions is influenced by its unique chemical structure, particularly the presence of the methylenedioxyphenyl group. While it undergoes the expected oxidative cleavage typical of vicinal diols, the specific reaction conditions and the choice of oxidizing agent can be tailored to achieve desired products. In comparison, simpler aliphatic and aromatic diols like 1,2-propanediol and styrene glycol exhibit reactivities that are more predictable based on their fundamental structures. For researchers in drug development and chemical synthesis, a thorough understanding of these differences is essential for designing efficient and selective synthetic strategies. The provided experimental protocols and workflows offer a starting point for further investigation and optimization of reactions involving these important diol building blocks.
References
A Guide to Inter-Laboratory Comparison of Isosafrole Glycol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing analytical methodologies for the quantification of isosafrole glycol across different laboratories. Due to the absence of publicly available, formal inter-laboratory comparison studies for this compound, this document presents a hypothetical proficiency test. The experimental data herein is synthesized from published literature on the analysis of structurally similar compounds, serving as a realistic model.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of quality assurance for analytical laboratories. They provide an objective means to assess the performance of a laboratory's methods and personnel against those of their peers. Participation in ILCs is often a prerequisite for accreditation under standards such as ISO/IEC 17025. The primary goals of an ILC are to identify potential issues with accuracy and precision, harmonize analytical methods, and ensure the reliability of data across different testing sites. Performance in an ILC is typically evaluated using statistical measures like the Z-score, which indicates how far a laboratory's result deviates from the consensus value.
Hypothetical Proficiency Test Design
In this hypothetical scenario, six laboratories were provided with a standardized human serum sample spiked with a known concentration of this compound. The assigned value, based on the gravimetric preparation of the sample, was 25.0 ng/mL . Each laboratory was instructed to quantify the concentration of this compound using their in-house validated method. Two primary analytical techniques were employed by the participating laboratories: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation and Comparison
The following tables summarize the quantitative data reported by the six participating laboratories.
Table 1: Reported Concentrations of this compound (ng/mL)
| Laboratory | Method | Reported Value (ng/mL) |
| Lab 1 | GC-MS/MS | 24.5 |
| Lab 2 | LC-MS/MS | 26.2 |
| Lab 3 | GC-MS/MS | 23.8 |
| Lab 4 | LC-MS/MS | 25.5 |
| Lab 5 | GC-MS/MS | 27.1 |
| Lab 6 | LC-MS/MS | 24.9 |
Table 2: Performance Characteristics of a Representative GC-MS/MS Method
| Parameter | Value |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | <10% |
Table 3: Performance Characteristics of a Representative LC-MS/MS Method
| Parameter | Value |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/mL |
| Accuracy (% Recovery) | 98-108% |
| Precision (%RSD) | <8% |
Experimental Protocols
The following are representative, detailed methodologies for the two analytical techniques used in this hypothetical inter-laboratory comparison.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Sample Preparation:
-
To 1.0 mL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 0.5 mL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform a protein precipitation by adding 1.5 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Metabolic pathway of isosafrole to this compound.
Caption: General experimental workflow for this compound quantification.
Conclusion
This guide provides a model for an inter-laboratory comparison of this compound measurement. It highlights two robust analytical methods, GC-MS/MS and LC-MS/MS, and presents a framework for data comparison and performance evaluation. For laboratories involved in the analysis of metabolites, participation in such proficiency testing schemes is essential for ensuring the quality and reliability of their results. The detailed protocols and comparative data serve as a valuable resource for method selection, validation, and quality control in a research and development setting.
A Comparative Guide to the Synthesis of Isosafrole Glycol: Established vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Isosafrole glycol, a vicinal diol derivative of isosafrole, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The efficiency and selectivity of its synthesis are of paramount importance for ensuring high purity and yield of the final products. This guide provides a comparative analysis of an established synthesis route for this compound with a novel, alternative approach, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The synthesis of this compound from isosafrole primarily involves the dihydroxylation of the alkene functional group. Here, we compare the well-established osmium tetroxide-catalyzed dihydroxylation with an alternative route involving peracid-mediated epoxidation followed by acid-catalyzed hydrolysis.
| Parameter | Established Route: Osmium Tetroxide Dihydroxylation | Alternative Route: Peracid Epoxidation and Hydrolysis |
| Reagents | Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (DCM), Perchloric acid (HClO₄) |
| Stereochemistry | syn-dihydroxylation | anti-dihydroxylation |
| Yield | High (typically >90%) | Moderate to High (70-85%) |
| Purity | High, but potential for osmium contamination | Good, requires careful purification to remove acid |
| Reaction Time | 4-12 hours | 6-18 hours (two steps) |
| Cost | High (due to osmium tetroxide) | Moderate |
| Safety | Highly toxic and volatile reagent (OsO₄) | Peroxyacids can be explosive; handle with care |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations in both the established and alternative synthesis routes for this compound.
Experimental Protocols
Established Route: Catalytic syn-Dihydroxylation using Osmium Tetroxide
This protocol is based on the Upjohn dihydroxylation procedure, which utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.[1]
Materials:
-
Isosafrole
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Acetone
-
Water
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve isosafrole (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.5 eq) to the solution and stir until it is fully dissolved.
-
To this stirred solution, add a catalytic amount of the osmium tetroxide solution (0.02 eq) dropwise at room temperature. The reaction mixture will gradually turn dark brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).
Alternative Route: anti-Dihydroxylation via Epoxidation and Hydrolysis
This two-step protocol involves the epoxidation of isosafrole followed by acid-catalyzed ring-opening of the epoxide to yield the glycol.[2]
Step 1: Epoxidation of Isosafrole
Materials:
-
Isosafrole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isosafrole (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isosafrole epoxide.
Step 2: Acid-Catalyzed Hydrolysis of Isosafrole Epoxide
Materials:
-
Crude isosafrole epoxide
-
Acetone
-
Water
-
Perchloric acid (HClO₄, 10% aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude isosafrole epoxide in a mixture of acetone and water (3:1).
-
Add a catalytic amount of 10% aqueous perchloric acid to the solution.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by flash column chromatography.
Validation of this compound Synthesis
The successful synthesis and purity of this compound can be validated using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern of the product. | A molecular ion peak corresponding to the mass of this compound (C₁₀H₁₂O₄, M.W. = 196.20 g/mol ) and characteristic fragment ions. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | To determine the chemical structure and stereochemistry of the diol. | Characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups. The coupling constants between these protons can help distinguish between syn and anti diastereomers. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | To confirm the carbon framework of the molecule. | Peaks corresponding to the ten carbon atoms of this compound, with shifts indicative of the diol structure. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak corresponding to this compound, allowing for quantification of purity. |
Experimental Workflow for Product Validation
References
A Comparative Guide to GC-FID and GC-MS for Isosafrole Glycol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of isosafrole glycol, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This compound, a diol derivative of isosafrole, presents unique analytical challenges due to its polarity and potential for thermal degradation. This guide provides an objective comparison of two common gas chromatography (GC) techniques, Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), for the quantitative analysis of this compound, supported by extrapolated experimental data and detailed methodologies.
Principles of Detection: A Fundamental Difference
The core distinction between GC-FID and GC-MS lies in their detection mechanisms. GC-FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the amount of carbon atoms in the analyte. This makes FID a universal detector for organic compounds and highly reliable for quantification when the identity of the analyte is known.
In contrast, GC-MS combines the separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. As this compound exits the GC column, it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. This allows for both quantification and definitive identification of the analyte.
Quantitative Performance: A Head-to-Head Comparison
The choice between GC-FID and GC-MS for the analysis of this compound often hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the expected quantitative performance of each technique for this compound analysis, based on typical values reported for similar glycol and safrole derivative compounds.
| Performance Parameter | GC-FID | GC-MS (Scan Mode) | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | 3 - 30 ng/mL | 0.3 - 3 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Selectivity | Moderate | High | Very High |
| Identification Capability | None | Yes | Yes |
| Cost | Lower | Higher | Higher |
| Ease of Use | Simpler | More Complex | More Complex |
Experimental Protocols
Accurate and reproducible analysis of this compound by GC-FID or GC-MS necessitates meticulous sample preparation and chromatographic conditions. Due to the polar nature of the hydroxyl groups in this compound, derivatization is often employed to improve its volatility and chromatographic peak shape.
Sample Preparation and Derivatization
-
Extraction: this compound is extracted from the sample matrix using a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed depending on the complexity of the sample matrix.
-
Derivatization: To enhance volatility and thermal stability, the hydroxyl groups of this compound are derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To 100 µL of the extracted sample in a vial, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC.
-
GC-FID Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 40-550 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound (e.g., molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and the logical process of selecting the appropriate technique, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Isosafrole Glycol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Isosafrole glycol, a compound related to the regulated precursor isosafrole, requires stringent disposal procedures due to its potential hazardous characteristics. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe and compliant management of this chemical waste.
I. Characterization and Hazard Identification
Before disposal, it is imperative to characterize the waste. Isosafrole is classified as a hazardous chemical, and its derivatives should be treated with the same caution.[1][2] Glycols, depending on their contamination, can also be considered hazardous waste.[3][4] Therefore, this compound waste must be managed as hazardous waste.
Key Hazardous Characteristics to Consider:
-
Toxicity: Isosafrole is listed as a carcinogen.[1]
-
Flammability: Isosafrole is a flammable liquid.[1]
-
Regulatory Status: Isosafrole is a regulated chemical precursor. Its derivatives may also be subject to these regulations.[2][7][8][9][10]
II. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound waste to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[11] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To prevent inhalation of vapors.[11] |
III. Segregation and Storage of this compound Waste
Proper segregation and storage are crucial to prevent accidental reactions and ensure safe handling.
Step-by-Step Segregation and Storage Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container must be in good condition with a secure, leak-proof lid.[5][12]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][13]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5] Store solids and liquids separately.[5]
-
Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or ignition.[1][13]
-
Secondary Containment: Utilize secondary containment, such as a spill tray, to contain any potential leaks.[5]
IV. Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4][12]
Experimental Protocol for Waste Neutralization (Hypothetical - for illustrative purposes, always consult with a certified waste disposal professional before attempting any chemical treatment):
Note: The following is a generalized example and may not be suitable for all forms of this compound waste. Professional chemical analysis and treatability studies are required.
-
Small-Scale Testing: In a controlled laboratory setting, a small, representative sample of the waste should be tested for its reactivity and to determine the most effective neutralization agent.
-
Neutralization (if applicable): For acidic or basic contaminants, a neutralization step may be required. For example, if the waste is acidic, a dilute solution of sodium bicarbonate could be slowly added while monitoring the pH until it reaches a neutral range (pH 6-8).
-
Precipitation (if applicable): If the waste contains dissolved heavy metals, a precipitation agent could be added to convert them into solid, insoluble salts, which can then be filtered out.
-
Verification: The treated effluent should be re-analyzed to ensure it meets the criteria for disposal as non-hazardous waste, if applicable. This is often not the case for organic compounds like this compound.
-
Final Disposal: The treated waste must still be disposed of in accordance with local, state, and federal regulations, likely through a certified hazardous waste handler.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Don PPE: Put on the appropriate personal protective equipment.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[6][11]
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[14]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ISOSAFROLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 9. isosafrole, 120-58-1 [thegoodscentscompany.com]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Comprehensive Safety Protocol for Handling Isosafrole Glycol
Hazard Identification and Risk Assessment
Isosafrole, the precursor to Isosafrole Glycol, is classified as a flammable liquid, a skin irritant, and is suspected of causing cancer.[1] It is also harmful if swallowed and causes serious eye irritation.[1] Due to its chemical structure, this compound should be treated as a compound with similar or potentially greater hazards. A comprehensive risk assessment must be performed before handling, considering the quantities used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent skin and eye contact, and inhalation of any potential vapors or aerosols.
Summary of Required PPE:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double-gloving is advised for enhanced protection. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[2][3] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are essential. A full-face shield must be worn over the goggles, especially when there is a risk of splashing or aerosol generation.[2] |
| Body | Chemical-resistant lab coat or apron | A long-sleeved, chemical-resistant lab coat or apron should be worn. Ensure it is fully buttoned. For larger quantities or increased splash potential, a chemical-resistant suit may be necessary. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] |
| Feet | Closed-toe, chemical-resistant shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory. Shoe covers may be used for additional protection. |
Operational Plan: Safe Handling and Storage
Receiving and Unpacking:
-
Inspect the container for any damage or leaks upon receipt.
-
Wear appropriate PPE during unpacking.
-
Verify the label and have the SDS for Isosafrole readily available.
Preparation and Handling:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure all equipment is clean, dry, and compatible with the chemical.
-
Use explosion-proof electrical equipment and ground all containers and transfer lines to prevent static discharge.[5]
-
Avoid heating the compound unless in a controlled and contained environment.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and leak-proof containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that come into contact with this compound, including gloves, paper towels, and disposable labware, must be disposed of as hazardous waste.
-
Disposal Procedure: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If flammable vapors are present, shut off all ignition sources.
-
Contact your institution's emergency response team or environmental health and safety department immediately.
-
Prevent the spill from entering drains or waterways.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols and Data Presentation
As no specific experimental protocols involving this compound were cited, a generalized workflow is presented below. All quantitative data should be meticulously recorded in a laboratory notebook, and any established exposure limits for precursor compounds should be strictly adhered to.
Quantitative Data for Isosafrole (Precursor):
| Parameter | Value | Reference |
| Boiling Point | 252-253 °C | PubChem |
| Melting Point | 8.2 °C | PubChem[8] |
| Vapor Pressure | 0.02 mmHg | PubChem[8] |
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. hsa.ie [hsa.ie]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Isosafrole | C10H10O2 | CID 637796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
